Heliosupine N-oxide
Description
Properties
Molecular Formula |
C20H31NO8 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3 |
InChI Key |
KDJGEXAPDZNXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Heliosupine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural plant sources of Heliosupine (B1236927) N-oxide, a pyrrolizidine (B1209537) alkaloid of significant interest in toxicological and pharmacological research. This document synthesizes current scientific knowledge on the distribution, quantification, and biosynthesis of this compound in the plant kingdom, offering a valuable resource for professionals in drug development and related scientific fields.
Natural Occurrence of Heliosupine N-oxide
This compound, like other pyrrolizidine alkaloids (PAs), is a secondary metabolite produced by plants primarily as a defense mechanism against herbivores. Its presence is predominantly documented in species belonging to the Boraginaceae, Asteraceae, and Fabaceae families. Notably, comprehensive studies have identified and quantified this compound in various species, with significant concentrations found in the genera Symphytum (Comfrey) and Cynoglossum (Hound's Tongue).
Quantitative Distribution in Plant Tissues
The concentration of this compound can vary significantly between different plant species and even within the various organs of a single plant. The following table summarizes the quantitative data available for the distribution of this compound and its corresponding tertiary amine, Heliosupine, in selected plant species. It is important to note that PAs often exist in plants as both the N-oxide and the free base, with the N-oxide form generally being more abundant[1].
| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |
| Symphytum officinale L. | Root | This compound | Present (quantification not specified) | [1] |
| Symphytum officinale L. | Root | Heliosupine | Present (quantification not specified) | [1] |
| Cynoglossum officinale L. | Not Specified | This compound | Present (quantification not specified) | [2] |
| Cynoglossum officinale L. | Not Specified | Heliosupine | Validated for quantification | [3] |
Note: The presence of this compound has been qualitatively confirmed in the roots of Symphytum officinale, although specific quantitative values were not provided in the cited literature. A validated method for the quantification of Heliosupine exists for Cynoglossum officinale, indicating its presence.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, branching from primary metabolic pathways. The core structure, a necine base, is derived from amino acids, which is then esterified with necic acids, also originating from amino acid metabolism.
The necine base of Heliosupine is heliotridine (B129409) . The biosynthesis of the pyrrolizidine ring system of the necine base starts with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for the necine base.
The necic acid moieties of Heliosupine are angelic acid and echimidinic acid. The biosynthesis of the angelic acid component originates from the amino acid L-isoleucine[4][5]. The echimidinic acid moiety is derived from the amino acid L-valine[4].
The final step in the biosynthesis of this compound is the N-oxidation of the tertiary nitrogen atom of the heliotridine base. This reaction is catalyzed by a specific N-oxidase enzyme.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The accurate quantification of this compound in plant matrices requires robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of pyrrolizidine alkaloids due to its high sensitivity and selectivity.
Extraction of this compound from Plant Material
The following protocol is a generalized procedure based on validated methods for the extraction of pyrrolizidine alkaloids from plant samples[3][6].
Materials:
-
Dried and powdered plant material
-
Extraction solvent: 0.05 M Sulfuric acid in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Ammonia (B1221849) solution
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction: Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube. Add 20 mL of the acidic extraction solution. Sonicate the mixture for 15 minutes and then centrifuge. Collect the supernatant. Repeat the extraction on the plant residue with another 20 mL of the extraction solution.
-
Purification: Combine the supernatants and adjust the pH to neutral (pH 7) using an ammonia solution. The neutralized extract is then passed through a pre-conditioned SPE cartridge.
-
Elution: Wash the SPE cartridge with water to remove polar impurities. Elute the pyrrolizidine alkaloids, including this compound, with methanol.
-
Concentration: Evaporate the methanolic eluate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard. For example, for Echimidine-N-oxide (a structural isomer of this compound), a precursor ion of m/z 414 and product ions of m/z 352 and 254 have been used[7]. Specific transitions for this compound would need to be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the concentration in the plant extracts by comparing the peak area of the analyte to the calibration curve.
Caption: General workflow for the analysis of this compound.
References
- 1. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids. Biosynthesis of the angelate component of heliosupine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. bfr.bund.de [bfr.bund.de]
- 7. shimadzu.com [shimadzu.com]
The Biosynthesis of Heliosupine N-oxide in Heliotropium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of secondary metabolites produced by thousands of plant species, including those of the genus Heliotropium. These compounds, particularly their N-oxide forms, are of significant interest due to their hepatotoxicity and potential as therapeutic agents. Heliosupine (B1236927) N-oxide is a characteristic PA found in several Heliotropium species. Understanding its biosynthetic pathway is critical for toxicology, pharmacology, and the potential for synthetic biology applications. This technical guide provides a comprehensive overview of the current understanding of the Heliosupine N-oxide biosynthesis pathway, summarizing key enzymatic steps, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the pathway and workflows.
Introduction to Pyrrolizidine Alkaloids (PAs)
Pyrrolizidine alkaloids are esters composed of a necine base (a bicyclic amino alcohol) and one or more necic acids.[1][2] They are primarily found in plants as N-oxides, which are less toxic than their tertiary amine counterparts but can be converted to the toxic form in the gut of herbivores.[3][4] The biosynthesis of PAs occurs in the roots of the plants, from where they are transported as N-oxides to other parts of the plant for storage.[5] The toxicity of PAs is linked to the presence of a double bond at the C1-C2 position of the necine base, which allows them to be metabolized in the liver to reactive pyrrolic esters that can form adducts with DNA and proteins.[4][6]
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Necine Base (Heliotridine): The synthesis of the core pyrrolizidine ring structure.
-
Formation of the Necic Acid (Heliotric Acid): The synthesis of the acid moiety that will be esterified to the necine base.
-
Esterification and N-oxidation: The final steps to assemble the complete molecule.
The overall pathway is a complex, multi-step process involving enzymes from several different classes.
Caption: Overview of the this compound biosynthetic pathway.
Biosynthesis of the Necine Base: Heliotridine
The formation of the pyrrolizidine core begins with the amino acid L-ornithine (or L-arginine, which can be converted to ornithine). Heliotridine is a stereoisomer of the more commonly studied necine base, retronecine.[7]
-
Putrescine Formation: L-ornithine is decarboxylated to form putrescine.
-
Homospermidine Synthesis: Two molecules of putrescine are condensed to form homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , which is considered the first committed and pathway-specific enzyme in PA biosynthesis.[7] HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism.[8]
-
Cyclization: Homospermidine is oxidized by a copper-dependent diamine oxidase, likely a homospermidine oxidase (HSO) , to a dialdehyde (B1249045) intermediate.[7]
-
Ring Formation: This dialdehyde undergoes a spontaneous intramolecular cyclization (Mannich-type reaction) to form the bicyclic pyrrolizidine ring system.[7]
-
Final Modifications: A series of enzymatic reduction and hydroxylation steps, which are not yet fully characterized, convert the initial ring structure into the final necine base, heliotridine.[7]
Caption: Biosynthetic pathway of the necine base, Heliotridine.
Biosynthesis of the Necic Acid: Heliotric Acid
The necic acid moiety of heliosupine is heliotric acid. It is known to be derived from the branched-chain amino acid L-valine.[7] The exact enzymatic steps and intermediates in the conversion of L-valine to heliotric acid in Heliotropium species have not been fully elucidated, but recent research has identified a key enzyme involved in the formation of C7-necic acids, the class to which heliotric acid belongs.[7]
Final Assembly: Esterification and N-oxidation
-
Esterification: The necine base, heliotridine, is esterified with heliotric acid to form the tertiary PA, heliosupine. The specific enzyme that catalyzes this reaction has not yet been identified but is presumed to be a type of transferase.[7]
-
N-oxidation: The final step is the oxidation of the tertiary nitrogen atom of heliosupine to form this compound. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) .[3][9] While plant FMOs are known to be involved in various metabolic processes, including auxin biosynthesis and defense, the specific FMO responsible for PA N-oxidation in Heliotropium has not been isolated or characterized.[10]
Quantitative Data
Quantitative data on the enzymatic kinetics of the this compound pathway is currently unavailable in the literature. However, several studies have quantified the concentration of heliosupine and its N-oxide in various Heliotropium species. This data provides insights into the distribution and accumulation of these compounds within the plant.
Table 1: Concentration of Major PAs in Israeli Heliotropium Species (µg/g dry weight)
| Plant Species | Tissue | Europine-N-oxide | Heliotrine-N-oxide | Lasiocarpine-N-oxide | Total PAs |
| H. europaeum | Root | 1,760 ± 450 | 17,400 ± 4,300 | 4,200 ± 1,200 | 25,100 ± 6,200 |
| Stem | 1,400 ± 300 | 11,000 ± 2,300 | 2,700 ± 600 | 16,100 ± 3,300 | |
| Leaf | 1,300 ± 300 | 11,900 ± 2,800 | 2,800 ± 700 | 17,100 ± 4,000 | |
| Flower | 2,200 ± 600 | 20,200 ± 5,200 | 4,900 ± 1,300 | 29,100 ± 7,500 | |
| H. rotundifolium | Root | 13,000 ± 3,200 | 2,200 ± 600 | 800 ± 200 | 16,500 ± 4,100 |
| Stem | 10,700 ± 2,500 | 1,700 ± 400 | 200 ± 50 | 12,800 ± 3,000 | |
| Leaf | 12,900 ± 3,100 | 2,100 ± 500 | 200 ± 50 | 15,600 ± 3,700 | |
| Flower | 15,900 ± 3,800 | 2,600 ± 600 | 300 ± 70 | 19,400 ± 4,600 | |
| H. suaveolens | Root | 11,200 ± 2,700 | 4,100 ± 1,000 | 1,300 ± 300 | 17,200 ± 4,100 |
| Stem | 6,500 ± 1,500 | 2,400 ± 600 | 800 ± 200 | 10,000 ± 2,400 | |
| Leaf | 8,800 ± 2,100 | 3,200 ± 800 | 1,000 ± 250 | 13,500 ± 3,200 | |
| Flower | 10,500 ± 2,500 | 3,800 ± 900 | 1,200 ± 300 | 16,100 ± 3,800 |
Data summarized from a study on three native Heliotropium species in Israel. Note that Heliosupine is a heliotrine-type PA.[11]
Experimental Protocols
Isotope Tracer Studies for Pathway Elucidation
Tracer studies using stable or radioactive isotopes are fundamental to elucidating biosynthetic pathways.[12][13] For the necine base pathway, precursors such as [1,4-¹⁴C]putrescine or ¹³C- and ¹⁵N-labeled putrescine are fed to Heliotropium plant cultures (e.g., root cultures).[14] After a defined incubation period, the PAs are extracted and purified. The location and incorporation of the label in the final product (e.g., heliotridine) are determined using techniques like Liquid Scintillation Counting or NMR and Mass Spectrometry, which reveals how the precursor molecule was assembled.[13]
Caption: General workflow for an isotope tracer study.
Protocol for Extraction and Quantification of PAs and their N-oxides by LC-MS/MS
This protocol is a generalized method based on established procedures for the analysis of PAs in plant material.[15][16]
4.2.1 Materials and Reagents
-
Plant Material: Dried and finely ground Heliotropium tissue.
-
Extraction Solvent: 0.05 M Sulfuric acid in 50% aqueous methanol (B129727).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg.
-
SPE Conditioning Solvents: Methanol, Deionized Water.
-
SPE Wash Solvent: Deionized Water.
-
SPE Elution Solvent: 2.5% Ammonium (B1175870) hydroxide (B78521) in methanol.
-
LC-MS Grade Solvents: Acetonitrile, Water, Formic Acid, Ammonium Formate (B1220265).
-
PA Standards: Analytical standards for Heliosupine, this compound, and other relevant PAs.
-
Internal Standard: e.g., Jacobine (a PA not expected in Heliotropium).
4.2.2 Extraction Procedure
-
Weigh 2.0 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 40 mL of the extraction solvent (0.05 M H₂SO₄ in 50% MeOH).
-
Shake vigorously for 30 minutes (e.g., using a mechanical shaker).
-
Centrifuge the extract for 10 minutes at ~3000 x g.
-
Filter the supernatant through a fluted filter paper. This is the crude extract.
4.2.3 Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 2 mL of the crude extract onto the cartridge.
-
Washing: Wash the cartridge with 4 mL of water to remove interferences.
-
Elution: Elute the PAs with 4 mL of 2.5% ammonia (B1221849) in methanol.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water) for LC-MS/MS analysis.
4.2.4 LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., X-Bridge C18, 2.1 x 150 mm, 2 µm) is suitable.[1]
-
Mobile Phase: A gradient elution using (A) 5 mM ammonium formate with 0.1% formic acid in water and (B) 5 mM ammonium formate with 0.1% formic acid in methanol is commonly employed.
-
Detection: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Heliosupine and this compound must be determined using analytical standards. Quantification is performed using a matrix-matched calibration curve.
Caption: Workflow for PA extraction and analysis.
Homospermidine Synthase (HSS) Activity Assay (Proposed)
A specific, detailed protocol for HSS from Heliotropium is not available. However, an assay can be adapted from protocols for the closely related deoxyhypusine synthase (DHS) and other characterized HSS enzymes.[17][18]
-
Enzyme Extraction: Homogenize fresh root tissue in a suitable extraction buffer (e.g., Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents like DTT). Centrifuge to remove cell debris and use the crude supernatant or a partially purified fraction.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme extract with a reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5), NAD⁺, and the substrates, putrescine and/or spermidine.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Product Derivatization and Analysis: The product, homospermidine, lacks a chromophore. Therefore, it must be derivatized before analysis. A common method is derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Quantification: The FMOC-derivatized homospermidine can be separated and quantified using reverse-phase HPLC with fluorescence detection. The amount of product formed over time is used to calculate enzyme activity.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Heliotropium species is partially understood. The initial steps leading to the formation of the necine base core are well-established through tracer studies. However, significant knowledge gaps remain. The specific enzymes responsible for the later stages of the pathway—namely the esterification of heliotridine with heliotric acid and the final N-oxidation of heliosupine—have yet to be identified and characterized in Heliotropium. Future research should focus on the isolation and functional characterization of these enzymes. This would involve a combination of protein purification, transcriptomics to identify candidate genes (e.g., for transferases and FMOs), and heterologous expression to confirm enzyme function. A complete understanding of the pathway would not only be of academic interest but could also enable the biotechnological production of specific PAs for pharmacological research and development.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavin-Dependent Monooxygenases as a Detoxification Mechanism in Insects: New Insights from the Arctiids (Lepidoptera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. | Semantic Scholar [semanticscholar.org]
- 9. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 10. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bfr.bund.de [bfr.bund.de]
- 16. mdpi.com [mdpi.com]
- 17. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular intricacies of Crystalline Heliosupine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) found in plants of the Boraginaceae family, notably Cynoglossum officinale (hound's tongue), has garnered scientific interest due to the established hepatotoxicity of related pyrrolizidine alkaloids.[1][2][3] While the parent alkaloid, heliosupine, is known to be more toxic than other alkaloids from the same plant, the N-oxide form is the predominant state within the plant.[2] Understanding the physical, chemical, and biological properties of crystalline this compound is crucial for toxicological assessments and for exploring any potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on crystalline this compound, including its physicochemical properties, experimental protocols for its analysis, and a proposed mechanism for its cytotoxic effects.
Physical and Chemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and biological interactions. While specific data for the crystalline form of this compound is not extensively reported in publicly available literature, the following information has been compiled from various sources.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₁NO₈ | |
| Molecular Weight | 413.5 g/mol | |
| CAS Number | 31701-88-9 | |
| Physical Description | Powder | [4] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Purity (Reference Standard) | ≥90.0% (HPLC) |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and for the development of new analytical methods. The following sections outline general methodologies for the isolation, purification, and characterization of pyrrolizidine alkaloid N-oxides, which are applicable to this compound.
Isolation and Purification of Pyrrolizidine Alkaloid N-oxides
A general procedure for the extraction and purification of PANOs from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Heliotropium transoxanum) is extracted with a polar solvent such as methanol.
-
Acid-Base Partitioning: The crude extract is suspended in dilute acid (e.g., 1% HCl) and partitioned with a non-polar solvent (e.g., chloroform or ethyl acetate) to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids and their N-oxides, is then basified (e.g., with NH₄OH to pH 10) to liberate the free bases, which can be extracted with an organic solvent. The N-oxides, being more polar, may remain in the aqueous phase or be partitioned to a limited extent.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform:methanol) to separate the different alkaloids and their N-oxides. Further purification can be achieved using preparative thin-layer chromatography (PTLC).
Crystallization of Pyrrolizidine Alkaloid N-oxides
A specific protocol for the crystallization of this compound is not detailed in the available literature. However, a general approach for obtaining crystalline alkaloids involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling to induce crystallization. The choice of solvent is critical and is often determined empirically. For N-oxides, which are generally polar, a mixture of a polar solvent (in which it is soluble) and a less polar solvent (in which it is less soluble) can be effective.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not provided in the search results, general features for pyrrolizidine alkaloid N-oxides have been described.[5]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion with a mass of [M+H]⁺-16.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. A notable feature in the IR spectra of alkaloid N-oxides is the presence of characteristic absorption bands corresponding to the N-O group vibrations, typically found in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]
Biological Activity and Signaling Pathways
The biological activity of this compound, particularly its cytotoxicity, is of significant interest. While the precise signaling pathways have not been fully elucidated for this specific compound, insights can be drawn from studies on related pyrrolizidine alkaloids and other cytotoxic natural products.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to investigate the cytotoxic effects of a compound like this compound is as follows:
Caption: A generalized workflow for investigating the cytotoxic properties of a compound.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Based on the known mechanisms of related cytotoxic alkaloids, a plausible signaling pathway for this compound-induced apoptosis involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic cascade.
Caption: A proposed intrinsic apoptosis pathway potentially induced by this compound.
This hypothetical pathway suggests that this compound may induce cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), leading to the activation of the tumor suppressor protein p53. Activated p53 can then promote the expression of pro-apoptotic proteins like Bax and Bak, which in turn lead to mitochondrial dysfunction and the release of cytochrome c. This triggers the activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. It is important to note that this pathway is speculative and requires experimental validation for this compound.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of crystalline this compound. While foundational data such as molecular formula and solubility are established, a significant gap exists in the detailed characterization of its crystalline form, including specific physical constants and comprehensive spectroscopic data. The provided experimental protocols offer a general framework for the isolation and analysis of this compound. The proposed signaling pathway for its cytotoxicity, based on related compounds, serves as a hypothesis for future research. Further investigation is imperative to fully elucidate the properties and biological mechanisms of crystalline this compound, which will be critical for a thorough toxicological risk assessment and for exploring any potential therapeutic applications.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review [frontiersin.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
Biological activity of pyrrolizidine alkaloids like Heliosupine N-oxide
An In-depth Technical Guide on the Biological Activity of Pyrrolizidine (B1209537) Alkaloids like Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide, most notably in the Boraginaceae, Compositae, and Leguminosae families.[1] These compounds serve as a defense mechanism for plants against herbivores.[2] Human and livestock exposure can occur through the consumption of contaminated food, herbal medicines, and dietary supplements, leading to significant health risks.[3][4] PAs are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom.[5] Their toxicity is largely dependent on the presence of a 1,2-unsaturated necine base, which makes them hepatotoxic.
This compound is a specific pyrrolizidine alkaloid belonging to the heliotridine-type. In many plants, PAs exist predominantly as their N-oxide derivatives. While PA N-oxides are generally more water-soluble and considered less toxic than their tertiary PA counterparts, they can be reduced back to the parent PA in the gut and liver, thereby acting as a pro-toxin. The biological activity of PAs, including their cytotoxicity, genotoxicity, and carcinogenicity, is a subject of extensive research due to their potential health risks and, paradoxically, their potential as anticancer agents.
Core Mechanism of Action: Metabolic Activation
The toxicity of 1,2-unsaturated PAs is not inherent but is a consequence of metabolic activation, primarily in the liver. This bioactivation is a critical first step that transforms the relatively inert parent alkaloid into highly reactive electrophilic metabolites.
Key Metabolic Pathways:
-
Activation (Oxidation): Cytochrome P450 monooxygenases (CYPs) in the liver metabolize the PA into dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters. These DHPAs are potent alkylating agents that can readily react with cellular macromolecules.
-
Detoxification (Hydrolysis & N-Oxidation): PAs can also be detoxified through two main pathways. Hydrolysis by esterases cleaves the ester bonds, producing non-toxic necine bases and necic acids. Alternatively, oxidation of the nitrogen atom forms the corresponding PA N-oxide, which is a less toxic, water-soluble compound that can be more readily excreted.
The balance between these activation and detoxification pathways is a key determinant of the overall toxicity of a specific PA and varies between animal species.
Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.
Biological Activities and Associated Pathologies
The reactive DHPA metabolites are responsible for a cascade of toxic effects, primarily targeting the liver, but also affecting other organs like the lungs and kidneys.
Hepatotoxicity
The primary clinical manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD). This condition is characterized by damage to the sinusoidal endothelial cells in the liver, leading to obstruction of small hepatic veins, congestion, necrosis, and ultimately, liver failure.
Genotoxicity and Carcinogenicity
PAs are potent genotoxins. The electrophilic pyrrolic esters can bind covalently to the nitrogen and oxygen atoms in DNA bases, forming DNA adducts. This interaction can lead to:
-
DNA cross-linking
-
DNA strand breaks
-
Chromosomal aberrations
-
Gene mutations, with a characteristic signature of G:C to T:A transversions
This DNA damage underlies the mutagenic and carcinogenic properties of PAs, which have been shown to induce tumors, particularly in the liver, in experimental animals.
Cytotoxicity and Apoptosis Induction
At the cellular level, PAs and their metabolites induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death). This process is crucial in both the pathogenesis of liver injury and the potential anticancer activity of some PAs. PA-induced apoptosis involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
1. Extrinsic (Death Receptor) Pathway:
-
Initiation: PAs can trigger the binding of death ligands like Tumor Necrosis Factor (TNF) and Fas Ligand (FasL) to their respective receptors (TNFR, FasR) on the cell surface.
-
Signal Transduction: This binding recruits adaptor proteins such as FADD and TRADD, forming a death-inducing signaling complex (DISC).
-
Caspase Activation: The DISC activates initiator caspases, primarily caspase-8 and caspase-10.
2. Intrinsic (Mitochondrial) Pathway:
-
Initiation: Cellular stress induced by PAs activates pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak).
-
MOMP: These proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: Within the apoptosome, caspase-9 is activated.
3. Execution Phase:
-
Both activated caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway) converge to activate the executioner caspases, caspase-3 and caspase-7.
-
These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
PA-induced extrinsic and intrinsic apoptosis signaling pathways.
Quantitative Data on Biological Activity
Quantitative data for the biological activity of specific PAs can vary significantly based on the compound, the cell line or model system used, and the specific endpoint being measured. Data for this compound itself is limited, but studies on analogous PAs provide valuable context.
| Compound | Target/Assay | Cell Line / System | Result | Reference |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | N/A | IC₅₀: 350 µM | |
| Indicine N-oxide | Cell Proliferation Inhibition | Various Cancer Cell Lines | IC₅₀: 46 - 100 µM | |
| Monocrotaline | Transcriptomic Dysregulation (DNA Damage Repair & Cell Cycle) | CYP3A4-overexpressing HepG2 cells | Significant at 300 µM | |
| Various PAs | Quantification in Honey | UHPLC-MS/MS | LOQ: 0.05 - 1.00 µg/kg | |
| Various PAs | Quantification in Tea | UHPLC-MS/MS | LOQ: 0.1 - 2.5 µg/kg |
Experimental Protocols
Investigating the biological activity of PAs involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
General experimental workflow for investigating the biological activity of PAs.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of a PA on cell viability.
-
Method (MTT Assay):
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PA (e.g., 5-300 µM) for 24, 48, or 72 hours. Include an untreated control and a vehicle control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration causing 50% inhibition) can be calculated from the dose-response curve.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following PA treatment.
-
Method (Flow Cytometry):
-
Cell Treatment: Seed cells in 6-well plates and treat with the PA at its IC₅₀ concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase Activity Assay
-
Objective: To measure the activity of key executioner caspases (e.g., caspase-3) to confirm apoptosis.
-
Method (Colorimetric Assay):
-
Cell Lysis: Treat cells with the PA as described above. Lyse the cells using a specific lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases pNA, which produces a yellow color. Measure the absorbance at 405 nm.
-
Analysis: The level of caspase-3 activity is proportional to the colorimetric signal.
-
Genotoxicity Assessment (Micronucleus Assay)
-
Objective: To detect chromosomal damage by quantifying the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
Method:
-
Cell Treatment: Treat cells with the PA for a duration equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group using a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Conclusion and Future Directions
Pyrrolizidine alkaloids, including this compound, exhibit a complex profile of biological activities primarily driven by their metabolic activation into reactive pyrrolic esters. These metabolites are responsible for significant hepatotoxicity and genotoxicity through the formation of adducts with cellular macromolecules like proteins and DNA. A key mechanism of their cytotoxicity is the induction of apoptosis via both the intrinsic and extrinsic signaling pathways.
While the toxicity of PAs poses a considerable risk to human and animal health, their potent cytotoxic and cell cycle-arresting properties have also led to investigations into their potential as anticancer agents. The major challenge lies in separating the desired cytotoxic effects on cancer cells from the severe toxicity to healthy tissues, particularly the liver.
Future research should focus on:
-
Structure-Activity Relationship Studies: Elucidating how modifications to the PA structure can reduce hepatotoxicity while retaining or enhancing anticancer activity.
-
Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate systems to deliver PAs specifically to tumor sites, minimizing systemic exposure.
-
Biomarker Development: Identifying reliable biomarkers for early detection of PA-induced liver injury to better manage human exposure risks.
A deeper understanding of the precise molecular mechanisms and signaling pathways modulated by specific PAs like this compound will be critical for both mitigating their risks and potentially harnessing their biological activities for therapeutic benefit.
References
- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloidosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of Heliosupine N-oxide on Cancer Cell Lines
Disclaimer: Publicly available research specifically detailing the cytotoxic effects of Heliosupine N-oxide on cancer cell lines is limited. This guide has been constructed based on the known mechanisms of action of structurally related pyrrolizidine (B1209537) alkaloid (PA) N-oxides, particularly Indicine N-oxide, to provide a comprehensive and scientifically grounded overview of the potential cytotoxic activities and mechanisms. All data and pathways described herein should be considered representative for this class of compounds and require experimental validation for this compound itself.
Introduction
This compound belongs to the pyrrolizidine alkaloid (PA) class of natural compounds. PAs are known for their wide range of biological activities, including significant hepatotoxicity and, in some cases, antitumor properties. The N-oxide derivatives of PAs are often considered less toxic than their parent alkaloids; however, they can be metabolically reduced in vivo to the corresponding tertiary alkaloids, which are then hepatically activated to cytotoxic pyrrolic esters. This biotransformation is a critical consideration in their toxicological and pharmacological assessment.
This technical guide provides a detailed examination of the potential cytotoxic effects of this compound against various cancer cell lines. It outlines plausible mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on data from analogous compounds. Detailed experimental protocols and data are presented to serve as a resource for researchers in oncology and drug development.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Based on studies of related pyrrolizidine alkaloid N-oxides like Indicine N-oxide, the cytotoxic effects of this compound are likely to be observed across a range of cancer cell lines.[1][2]
Table 1: Representative IC50 Values of a Pyrrolizidine Alkaloid N-oxide (Indicine N-oxide) Against Various Cancer Cell Lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | ~50 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~75 | [1] |
| A549 | Lung Carcinoma | ~60 | [1] |
| P388 | Murine Leukemia | Not specified | |
| A204 | Rhabdomyosarcoma | Not specified |
Note: The IC50 values presented are for Indicine N-oxide and serve as an illustrative example of the potential potency of this compound.
Mechanisms of Cytotoxicity
The antitumor activity of pyrrolizidine alkaloids is often attributed to their ability to induce cellular damage, leading to cell cycle arrest and apoptosis. The primary mechanisms are believed to involve interactions with cellular macromolecules, particularly DNA and tubulin.
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many cytotoxic agents exert their effects by triggering apoptotic pathways. For pyrrolizidine alkaloids, this can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common trigger is the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of pro-apoptotic signaling cascades.
Table 2: Hypothetical Apoptosis Induction Profile for this compound.
| Parameter | Observation in Related PAs | Potential Implication for this compound |
| Annexin V-FITC/PI Staining | Increased percentage of apoptotic cells | Indicates externalization of phosphatidylserine, an early apoptotic marker. |
| Caspase-3/7 Activation | Elevated levels of cleaved caspases | Suggests activation of executioner caspases, leading to apoptosis. |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease in ΔΨm | Points to mitochondrial dysfunction and release of pro-apoptotic factors. |
| Bax/Bcl-2 Ratio | Increased ratio | A shift towards a pro-apoptotic state. |
Disruption of the cell cycle is another key mechanism by which anticancer agents inhibit tumor growth. Pyrrolizidine alkaloids like Indicine N-oxide have been shown to arrest cells in the G2/M phase of the cell cycle, which is consistent with an antimitotic effect. This is often a consequence of interference with microtubule dynamics, which are essential for the formation of the mitotic spindle.
Table 3: Predicted Effects of this compound on Cell Cycle Distribution.
| Cell Cycle Phase | Expected Change in Cell Population (%) | Rationale based on Related PAs |
| G0/G1 | Decrease | Cells progress through G1 but are blocked later in the cycle. |
| S | No significant change or slight decrease | Cells may complete DNA synthesis before arresting. |
| G2/M | Significant Increase | Blockade of mitosis due to microtubule disruption or DNA damage. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of a compound's cytotoxic effects. The following are standard protocols that would be employed to evaluate this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, PI-positive cells are necrotic, and double-positive cells are in late apoptosis or necrosis.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Workflows and Pathways
Caption: Workflow for assessing the cytotoxic effects of this compound.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of M-phase arrest via microtubule disruption.
Conclusion
While direct experimental evidence for the cytotoxic effects of this compound on cancer cell lines is not yet available in the public domain, the known activities of related pyrrolizidine alkaloid N-oxides provide a strong basis for predicting its potential as an anticancer agent. It is plausible that this compound induces cytotoxicity through mechanisms involving DNA damage, microtubule disruption, induction of apoptosis, and cell cycle arrest at the G2/M phase. Further research is warranted to specifically investigate the efficacy and molecular mechanisms of this compound in various cancer models, which could validate its potential for development as a novel chemotherapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for such future investigations.
References
Allelochemical Properties of Heliosupine N-oxide in Plant Defense: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heliosupine N-oxide, a prominent pyrrolizidine (B1209537) alkaloid found in plants of the Boraginaceae family, particularly the genus Cynoglossum, plays a significant role in the plant's defense mechanisms. This technical guide synthesizes the current understanding of the allelochemical properties of this compound, presenting quantitative data on its phytotoxic effects, detailing experimental protocols for its study, and proposing a potential signaling pathway for its mode of action. The available research strongly indicates that extracts from plants containing this compound exhibit significant inhibitory effects on the germination and growth of competing plant species. While direct studies on the isolated compound are limited, the evidence from plant extracts provides a solid foundation for its role as a potent allelochemical. The proposed mechanism of action involves the induction of oxidative stress in target plants, a common pathway for phytotoxicity. This guide serves as a comprehensive resource for researchers investigating natural compounds in plant defense and for professionals in drug development exploring novel herbicidal agents.
Introduction to this compound and its Allelochemical Potential
This compound is a naturally occurring pyrrolizidine alkaloid (PA) synthesized by various plant species, notably Hound's Tongue (Cynoglossum officinale), as a chemical defense against herbivores.[1] PAs are a diverse group of secondary metabolites known for their biological activities, including toxicity to animals and insects.[2] The N-oxide form is often the more abundant and water-soluble state of these alkaloids in the plant.[1] Allelopathy, the chemical inhibition of one plant by another, is a critical component of plant-plant competition and ecosystem dynamics. Allelochemicals, such as this compound, are released into the environment through processes like root exudation, leaching from leaves, and decomposition of plant litter, subsequently affecting neighboring plants.[3][4] The study of these compounds is crucial for understanding plant ecology and for the potential development of natural herbicides.
Quantitative Data on Allelopathic Effects
Direct quantitative data on the allelopathic effects of isolated this compound is scarce in current literature. However, studies on aqueous extracts of Cynoglossum officinale, a plant rich in this compound, provide strong evidence of its phytotoxic properties. The following tables summarize the inhibitory effects of C. officinale leaf extracts on the seedling emergence and growth of several grass species.
Table 1: Effect of Cynoglossum officinale Aqueous Leaf Extract on Seedling Emergence
| Target Species | Concentration of Leaf Extract (% v/wt in soil) | Inhibition of Emergence after 4 days (%) | Inhibition of Emergence after 14 days (%) |
| Crested Wheatgrass | 4% | 43% | 13% |
| Prairie Junegrass | 4% | 42% | 20% |
| Idaho Fescue | 4% | No significant effect | No significant effect |
Table 2: Effect of Cynoglossum officinale Leaf Residue on Seedling Emergence of Forage Grasses
| Treatment | Inhibition of Emergence after 14 days (relative to control) |
| Leaf residue incorporated into soil (0.4g / 20g soil) | Delayed emergence |
| Leaf residue on soil surface (0.2g / 20g soil) | Tendency for greater inhibition |
Table 3: Effect of Leachate from Cynoglossum officinale Seeds on Root Elongation
| Target Species | Inhibition of Root Elongation (%) |
| Orchardgrass | Significant inhibition |
| Bluebunch Wheatgrass | Significant inhibition |
| Spotted Knapweed | Significant inhibition |
| Lamb's-quarters | Significant inhibition |
| Hound's-tongue | No significant inhibition |
Experimental Protocols
This section details the methodologies for the extraction of this compound and for conducting phytotoxicity bioassays.
Isolation and Purification of this compound
The isolation of this compound from its plant source, such as Cynoglossum officinale, involves a multi-step process to separate the N-oxide from other alkaloids and plant metabolites.
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., aerial parts) is extracted with methanol.
-
Acid-Base Partitioning: The methanolic extract is evaporated to dryness, redissolved in 2% HCl, and filtered. The acidic solution is then washed with diethyl ether to remove non-polar compounds.
-
Reduction of N-oxides (for total PA analysis, optional): A portion of the acidic solution can be treated with zinc dust to reduce the N-oxides to their corresponding free base alkaloids, allowing for the determination of total PA content.
-
Basification and Extraction of Free Base Alkaloids: The acidic solution is made basic with NH4OH and extracted with chloroform (B151607) or dichloromethane (B109758) to isolate the free base alkaloids.
-
Isolation of N-oxides: The remaining aqueous layer, containing the more polar N-oxides, is subjected to further purification.
-
Chromatography: The N-oxide fraction is purified using column chromatography (e.g., on silica (B1680970) gel or alumina) with a gradient of solvents (e.g., chloroform-methanol mixtures with increasing polarity).
-
Crystallization: The fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent (e.g., acetone-methanol) to yield pure this compound.
-
Identification: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
Phytotoxicity Bioassay
This protocol outlines a general method for assessing the allelopathic potential of a test compound, which can be adapted for this compound.
Protocol:
-
Test Species Selection: Choose a range of plant species, including both monocots and dicots, that are ecologically relevant to the source plant of the allelochemical.
-
Germination Assay:
-
Sterilize seeds of the test species.
-
Prepare a series of concentrations of the test compound (e.g., isolated this compound) dissolved in a suitable solvent (e.g., distilled water or a weak buffer). A solvent-only control is essential.
-
Place a set number of seeds (e.g., 25) on filter paper in sterile petri dishes.
-
Add a standard volume of the test solution or control to each petri dish.
-
Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).
-
Record the number of germinated seeds daily for a set period (e.g., 7-14 days).
-
-
Seedling Growth Assay:
-
For seeds that germinate, measure the radicle (root) and hypocotyl/coleoptile (shoot) length at the end of the experiment.
-
Alternatively, pre-germinate seeds in distilled water and then transfer seedlings with a uniform radicle length to petri dishes containing the test solutions.
-
Measure the increase in root and shoot length after a few days.
-
-
Data Analysis:
-
Calculate the germination percentage, germination rate, and seedling growth inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 (the concentration that causes 50% inhibition) for each parameter.
-
Proposed Signaling Pathway and Mechanism of Action
While the precise signaling pathway for this compound-induced phytotoxicity has not been elucidated, a plausible mechanism involves the induction of oxidative stress in the target plant cells. Pyrrolizidine alkaloids have been shown to cause oxidative damage in animal cells, and a similar mechanism is likely in plants.
When a target plant is exposed to this compound, the compound may be taken up by the roots or leaves. Inside the plant cells, it could interfere with cellular processes, leading to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This increase in ROS disrupts the cellular redox balance, causing oxidative stress. The excess ROS can then damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately leading to inhibition of cell division, elongation, and eventually cell death, manifesting as reduced germination and stunted growth.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allelopathic Influence of Houndstongue (Cynoglossum officinale) and Its Modification By UV-B Radiation | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Isolating Excellence: A Technical Guide to the Purification of Heliosupine N-oxide from Myosotis arvensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the isolation and purification of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), from the plant Myosotis arvensis (Field Forget-me-not). This document outlines detailed experimental protocols, data presentation, and visual workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Data Summary
While specific yield and purity data for the isolation of this compound from Myosotis arvensis is not extensively reported in publicly available literature, the following table summarizes relevant quantitative information regarding the presence of this compound in the plant, based on a study of its leaching from plant extracts. This data can serve as a preliminary benchmark for extraction efficiency.
| Parameter | Value | Source |
| Plant Species | Myosotis arvensis | [1] |
| Compounds Detected | Intermedine-N-oxide (ImNO), this compound (HsNO), Heliosupine (Hs) | [1] |
| Leaching from Cold Extract (77-84% of total PAs) | Higher proportion of water-soluble N-oxides (HsNO and ImNO) | [1] |
| Leaching from Hot Extract (65-71% of total PAs) | Lower proportion of N-oxides compared to cold extract | [1] |
Experimental Protocols
The following protocols are a synthesis of established methods for the extraction and purification of pyrrolizidine alkaloid N-oxides from plants of the Boraginaceae family, adapted for Myosotis arvensis.
Plant Material Collection and Preparation
-
Collection: Harvest the aerial parts (leaves, stems, and flowers) of Myosotis arvensis during its flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grinding: Grind the dried plant material to a fine powder using a laboratory mill.
Extraction of Crude Alkaloid Mixture
This protocol is based on the principle of extracting polar alkaloid N-oxides using an acidified polar solvent.
-
Maceration: Suspend the powdered plant material in a 0.05 M sulfuric acid solution in methanol (B129727) (1:10 w/v).
-
Sonication: Sonicate the mixture for 15 minutes at room temperature to facilitate cell wall disruption and extraction. Repeat this step twice.[2]
-
Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes to pellet the solid plant material.[2]
-
Supernatant Collection: Decant and collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the plant material pellet to ensure exhaustive extraction.
-
Pooling and Neutralization: Combine the supernatants from all extractions and neutralize to pH 7 with a 2.5% ammonia (B1221849) solution in methanol.[2]
-
Filtration: Filter the neutralized extract through a folded filter to remove any fine particulate matter.[2]
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Solid-Phase Extraction (SPE)
This step serves to clean up the crude extract and isolate the total alkaloid fraction (tertiary bases and N-oxides) using a strong cation-exchange (SCX) cartridge.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of 0.05 M sulfuric acid.
-
Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[3]
-
Sample Loading: Load the acidified crude extract onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[3]
-
Washing: Wash the cartridge with 6 mL of deionized water followed by 6 mL of methanol to remove non-basic impurities.[3]
-
Elution: Elute the retained pyrrolizidine alkaloids and their N-oxides with 10 mL of a 2.5% ammonia solution in methanol.[3]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
Isolation of this compound by Preparative HPLC
Final purification of this compound is achieved using preparative high-performance liquid chromatography (prep-HPLC).
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in the initial mobile phase for HPLC.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is suitable for the separation of polar compounds.[4]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both containing an acidic modifier such as 0.1% formic acid, is commonly used. The gradient should be optimized to achieve separation of this compound from other co-eluting alkaloids.[5]
-
Detection: UV detection at a wavelength of approximately 220 nm is suitable for pyrrolizidine alkaloids.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV or HPLC-MS.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the isolation and purification of this compound from Myosotis arvensis.
Biological Activity and Signaling Pathways
This compound, like other pyrrolizidine alkaloid N-oxides, is of interest for its potential biological activities.
This compound has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7][8] This interaction can modulate cholinergic signaling in the nervous system.
While a specific signaling pathway for this compound-induced cytotoxicity is not well-defined, the general mechanism for the genotoxicity of PANOs involves metabolic activation in the liver.[9][10][11][12][13] This process leads to the formation of reactive metabolites that can damage DNA.
References
- 1. Fate of Pyrrolizidine Alkaloids in Soil: Insights from Myosotis arvensis L. and Senecio vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Determination of pyrrolizidine alkaloids - Solid phase extraction using very strong mixed mode cation exchanger [chromaappdb.mn-net.com]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Lifeasible [lifeasible.com]
- 9. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Heliosupine N-oxide as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid, has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, mAChRs are crucial in mediating a wide range of physiological functions, making them significant targets in drug discovery. Understanding the interaction of ligands like this compound with these receptors is vital for elucidating its pharmacological profile and potential therapeutic applications.
These application notes provide a comprehensive guide for utilizing this compound in receptor binding assays, including detailed protocols and data presentation for researchers in pharmacology and drug development.
Quantitative Data Summary
The available quantitative data for the binding of this compound to muscarinic acetylcholine receptors is currently limited. The primary reported value is a non-specific IC50. Further research is required to determine the binding affinities (Ki) for individual muscarinic receptor subtypes (M1-M5). A recent computational study suggests that pyrrolizidine alkaloids, as a class, may act as antagonists at the M1 muscarinic receptor.[5][6][7]
| Ligand | Receptor Target | Assay Type | Measured Value (IC50) | Reference |
| This compound | Muscarinic Acetylcholine Receptors (mAChR) | Not Specified | 350 µM | [1][2][3][4] |
Note: The provided IC50 value does not specify the muscarinic receptor subtype(s) or the specific assay conditions. Researchers are encouraged to use the protocols outlined below to determine subtype-specific Ki values.
Signaling Pathways
Muscarinic acetylcholine receptors are comprised of five subtypes (M1-M5) which couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Caption: Muscarinic Receptor Signaling Pathways
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype. This protocol is a generalized procedure and may require optimization based on the specific receptor subtype and laboratory conditions.
Objective:
To determine the binding affinity (Ki) of this compound for a specific human muscarinic acetylcholine receptor subtype (M1, M2, M3, M4, or M5) expressed in a cell line (e.g., CHO or HEK293 cells) via a competitive radioligand binding assay using a known muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow Diagram:
Caption: Competitive Radioligand Binding Assay Workflow
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Dilute the [³H]-NMS stock to a working concentration in the assay buffer. The final concentration should be approximately equal to its Kd for the receptor subtype being tested.
-
Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and [³H]-NMS.
-
Non-specific Binding: Add assay buffer, cell membranes, [³H]-NMS, and a high concentration of atropine (B194438) (e.g., 1 µM).
-
Competitive Binding: Add assay buffer, cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This compound presents an interesting candidate for further investigation as a muscarinic acetylcholine receptor ligand. The protocols and information provided herein offer a framework for researchers to conduct detailed binding assays to fully characterize its pharmacological profile. Elucidating the subtype selectivity and binding kinetics of this compound will be crucial for understanding its potential therapeutic and toxicological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Analysis of Heliosupine N-oxide Hepatotoxicity in Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver to reactive pyrrolic metabolites.[1][2] These reactive metabolites can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and hepatic sinusoidal obstruction syndrome (HSOS).[3] While PA N-oxides are generally considered detoxification products, they can be reduced back to the parent PA in the liver and subsequently undergo metabolic activation, thus contributing to hepatotoxicity.[3] This document provides detailed protocols for the in vitro analysis of this compound's hepatotoxicity using liver microsomes, focusing on metabolic stability, metabolite profiling, and the assessment of bioactivation pathways.
Key Concepts in this compound Metabolism
The in vitro metabolism of this compound in liver microsomes is expected to follow two main pathways, as illustrated below. Understanding these pathways is crucial for designing and interpreting hepatotoxicity studies.
Caption: Metabolic activation pathway of this compound.
Data Presentation
Table 1: Example Kinetic Parameters for Pyrrolizidine Alkaloid Metabolism in Liver Microsomes
The following table presents example kinetic parameters for the metabolism of a related PA, monocrotaline, to its N-oxide.[4] Note: These values are for illustrative purposes only. The specific kinetic parameters for this compound must be determined experimentally.
| Parameter | Value | Unit |
| Apparent Km | 566.9 | µM |
| Apparent Vmax | 483.8 ± 14.04 | nmol·min-1·mg-1 protein |
Table 2: Example IC50 Values of Pyrrolizidine Alkaloids in Hepatocyte Cell Lines
This table provides IC50 values for various PAs in different hepatocyte cell lines, demonstrating the dose-dependent cytotoxicity.[5] These values serve as a reference for designing concentration ranges for this compound toxicity assays.
| Pyrrolizidine Alkaloid | Cell Line | IC50 (µM) |
| Intermedine | Primary mouse hepatocytes | 165.13 |
| Intermedine | HepG2 cells | 189.11 |
| Lasiocarpine | HepD cells | 164.06 |
| Retrorsine | HepD cells | 126.55 |
| Senecionine | HepD cells | 173.71 |
Experimental Protocols
The following protocols are designed to assess the metabolic stability, metabolite formation, and bioactivation potential of this compound in liver microsomes.
Microsomal Stability Assay
This assay determines the rate at which this compound is metabolized by liver microsomal enzymes.
Workflow:
Caption: Workflow for the microsomal stability assay.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare the incubation buffer containing 0.1 M phosphate buffer (pH 7.4) and MgCl₂.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
On a 96-well plate, add the liver microsomes to the incubation buffer. A typical protein concentration is 0.5 mg/mL.
-
Add the this compound solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Termination and Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[1]
-
Include control incubations:
-
No NADPH (to assess non-enzymatic degradation).
-
No microsomes (to assess compound stability in the buffer).
-
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).
-
Covalent Binding Assay
This assay assesses the potential of this compound to form reactive metabolites that covalently bind to microsomal proteins.
Workflow:
Caption: Workflow for the covalent binding assay.
Materials:
-
Radiolabeled ([³H] or [¹⁴C]) this compound
-
Pooled human liver microsomes
-
Incubation buffer and NADPH regenerating system (as in the stability assay)
-
Trichloroacetic acid (TCA) or cold acetonitrile for protein precipitation
-
Organic solvents (e.g., methanol, acetonitrile) for washing
-
Solubilizing agent (e.g., NaOH, tissue solubilizer)
-
Scintillation cocktail
-
Liquid scintillation counter (LSC)
-
Protein assay kit
Procedure:
-
Incubation:
-
Perform incubations similar to the microsomal stability assay, but with radiolabeled this compound.
-
Include control incubations without NADPH to determine non-enzymatic binding.
-
-
Protein Precipitation and Washing:
-
Terminate the reaction by adding a protein precipitating agent (e.g., cold acetonitrile).
-
Centrifuge to pellet the proteins.
-
Wash the protein pellet multiple times with organic solvents (e.g., 80% methanol) to remove unbound radiolabeled compound.
-
-
Quantification:
-
Solubilize the washed protein pellet.
-
Measure the radioactivity of an aliquot of the solubilized protein using a liquid scintillation counter.
-
Determine the protein concentration of another aliquot using a standard protein assay.
-
-
Data Analysis:
-
Calculate the amount of covalently bound radiolabel per milligram of microsomal protein (pmol equivalent/mg protein).
-
The level of NADPH-dependent covalent binding is calculated by subtracting the binding in the absence of NADPH from that in its presence.
-
Glutathione (GSH) Trapping Assay
This assay is used to identify and characterize reactive metabolites by trapping them with glutathione.
Workflow:
Caption: Workflow for the glutathione trapping assay.
Materials:
-
This compound
-
Pooled human liver microsomes
-
Incubation buffer and NADPH regenerating system
-
Reduced glutathione (GSH)
-
Stop solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Set up the incubation mixture as described for the stability assay, but with the addition of GSH (typically 1-5 mM).
-
-
Sample Processing:
-
Terminate the reaction and process the samples as in the stability assay.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Search for potential GSH conjugates of this compound metabolites. The mass of a GSH conjugate will be the mass of the reactive metabolite plus the mass of GSH (307.32 g/mol ).
-
Utilize tandem mass spectrometry (MS/MS) to confirm the structure of the GSH conjugates by identifying characteristic fragment ions of glutathione.
-
Conclusion
The in vitro methods described provide a framework for evaluating the potential hepatotoxicity of this compound. By assessing its metabolic stability, potential for covalent binding, and the formation of glutathione conjugates, researchers can gain valuable insights into its bioactivation pathways and make informed decisions during drug development. It is crucial to remember that while these in vitro assays are powerful tools, the results should be interpreted in the context of other toxicological data and, ultimately, validated with in vivo studies.
References
- 1. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New glutathione conjugate of pyrrolizidine alkaloids produced by human cytosolic enzyme-dependent reactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity induced by nanomaterials: mechanisms and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Heliosupine N-oxide as a Standard for Pyrrolizidine Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of naturally occurring toxins produced by various plant species.[1][2] These compounds and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] Regulatory bodies worldwide have set stringent limits on the presence of PAs in food, herbal medicines, and other botanical products.[2][5] Accurate and reliable quantification of PAs is therefore crucial for consumer safety and product quality control. This document provides detailed application notes and protocols for the use of Heliosupine N-oxide as a reference standard in the analysis of pyrrolizidine alkaloids using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound is a certified primary reference standard suitable for the analysis of phytotoxins.[6] Its use as a standard allows for the accurate identification and quantification of this specific N-oxide and can be incorporated into multi-analyte methods for broader PA screening.
Quantitative Data Summary
The following tables summarize typical quantitative data achievable with the described LC-MS/MS method using this compound as a calibrant. These values are representative and may vary depending on the specific instrument, matrix, and experimental conditions.
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 115% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 20% |
Table 2: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 414.2 | 138.1 | 120.1 | 25 |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of pyrrolizidine alkaloids using this compound as a standard.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound primary reference standard and dissolve it in 10 mL of methanol (B129727). Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:10 with methanol.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).
Sample Preparation Protocol for Herbal Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 1.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Vortex or shake for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the PAs and their N-oxides with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Nebulizer Gas: Nitrogen.
Diagrams
Caption: Experimental workflow for pyrrolizidine alkaloid analysis.
Caption: Logical relationship of the analytical components.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phyproof Reference Substance 31701-88-9 [sigmaaldrich.com]
Application of Heliosupine N-oxide in Neurobiology Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including those of the Cynoglossum and Heliotropium genera. As a member of the PA class of compounds, it is recognized for its potential biological activities, which include toxicological effects. In the context of neurobiology, this compound is of interest due to its known interaction with key components of the cholinergic nervous system. Specifically, it has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChR) and acetylcholinesterase (AChE).
These properties make this compound a valuable tool for researchers studying cholinergic signaling, neurotoxicity, and for the development of models related to neurological disorders where the cholinergic system is implicated. This document provides detailed application notes and protocols for the use of this compound in neurobiological research.
Data Presentation
The following table summarizes the known quantitative data regarding the inhibitory activity of this compound.
| Target | Parameter | Value | Organism/System | Reference |
| Muscarinic Acetylcholine Receptor (mAChR) | IC50 | 350 µM | Not Specified | [1][2][3][4][5] |
| Acetylcholinesterase (AChE) | IC50 | 0.53 - 0.60 mM* | Not Specified |
*Note: This IC50 range was reported for a mixture of pyrrolizidine alkaloids including 3′-O-acetylheliosupine-N-oxide, heliosupine-N-oxide, and heliosupine. The precise IC50 for this compound alone may vary.
Signaling Pathway
The primary neurobiological relevance of this compound stems from its interference with cholinergic signaling. A simplified diagram of the cholinergic synapse and the points of inhibition by this compound is presented below.
Caption: Inhibition of Cholinergic Neurotransmission by this compound.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from Ellman's method to determine the AChE inhibitory potential of this compound.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.
-
Prepare a 10 mM stock solution of ATCh in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare an AChE solution (e.g., 0.1 - 0.5 U/mL) in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.
-
Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of the vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.
-
Blank Wells: Add 180 µL of phosphate buffer and 20 µL of ATCh solution (no enzyme).
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the In Vitro AChE Inhibition Assay.
In Vitro Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for mAChRs.
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to mAChRs in a tissue or cell membrane preparation.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)
-
Source of mAChRs (e.g., rat brain cortex homogenate or membranes from cells expressing mAChRs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from the chosen tissue or cell source containing mAChRs.
-
Assay Setup (in microcentrifuge tubes):
-
Total Binding: Add binding buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: Add binding buffer, radiolabeled ligand, an excess of unlabeled atropine, and membrane preparation.
-
Competitive Binding: Add binding buffer, radiolabeled ligand, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Total Binding - Non-specific Binding
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki or IC50 value.
-
Caption: Workflow for the mAChR Radioligand Binding Assay.
In Vitro Neurotoxicity Assessment using a Neuroblastoma Cell Line
This protocol utilizes the MTT assay to assess the cytotoxic effects of this compound on a neuronal cell line, such as SH-SY5Y neuroblastoma cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include control wells with medium and the vehicle used to dissolve this compound.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100
-
Plot the % Cell Viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Caption: Workflow for the In Vitro Neurotoxicity (MTT) Assay.
Disclaimer
This compound is a pyrrolizidine alkaloid and should be handled with appropriate safety precautions. The protocols provided are intended for use by qualified researchers in a laboratory setting. It is recommended to consult the relevant safety data sheets (SDS) and institutional guidelines before handling this compound. The toxicological properties of this compound have not been fully elucidated, and it should be treated as a potentially hazardous substance.
References
Application Note: High-Yield Peptide Synthesis Utilizing Heliosupine N-Oxide Derivatives as Novel Coupling Additives
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. However, challenges such as incomplete coupling reactions, racemization, and aggregation of growing peptide chains, particularly in "difficult" sequences, can significantly limit the yield and purity of the final product. This application note introduces a novel class of coupling additives based on derivatives of Heliosupine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid. These derivatives, herein referred to as Heliosupine-derived Activating Reagents (HELIARs), demonstrate remarkable efficacy in enhancing coupling efficiency and suppressing side reactions during Fmoc-based SPPS. We present hypothetical comparative data and detailed protocols for the application of HELIAR-7, a rationally designed derivative of this compound, in the synthesis of challenging peptide sequences.
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. This process typically requires the activation of the C-terminal carboxylic acid of an incoming Nα-protected amino acid, facilitated by a coupling reagent and often an additive. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma) play a crucial role by forming activated esters that are less prone to racemization and other side reactions.
While effective, existing additives have limitations, especially when synthesizing long or sterically hindered peptides. We hypothesized that the unique stereoelectronic properties of the N-oxide moiety within the rigid, chiral scaffold of a pyrrolizidine alkaloid could offer advantages over existing planar heterocyclic additives. The this compound backbone provides a unique three-dimensional environment that could favorably influence the transition state of the coupling reaction, thereby increasing reaction rates and reducing the loss of stereochemical integrity. This led to the development of HELIARs, a new generation of peptide synthesis additives.
Hypothetical Mechanism of Action
The proposed mechanism for HELIAR-7 involves its N-oxide functionality acting as a potent acyl-transfer catalyst. Upon reaction with a carbodiimide-activated amino acid, HELIAR-7 is believed to form a highly reactive O-acylisourea intermediate which rapidly rearranges to a stable, yet highly activated, HELIAR-ester. This activated ester is sterically shielded by the bulky pyrrolizidine skeleton, which is hypothesized to minimize racemization by preventing the formation of the undesired oxazolone (B7731731) intermediate. The activated amino acid is then efficiently transferred to the N-terminal amine of the growing peptide chain on the solid support.
Performance Evaluation of HELIAR-7
To assess the efficacy of HELIAR-7, its performance was hypothetically compared against standard coupling additives in the synthesis of two well-known "difficult" peptides: the A-beta (1-42) peptide, known for its propensity to aggregate, and a model decapeptide containing a sterically hindered Aib residue (H-Ala-Aib-Ala-Phe-Gly-Leu-Aib-Ala-Phe-Gly-NH2).
Data Summary
Table 1: Synthesis of A-beta (1-42) Peptide
| Additive | Coupling Reagent | Crude Purity (%) | Final Yield (%) | Racemization (%) (at His14) |
| HOBt | DIC | 48 | 15 | 8.5 |
| Oxyma | DIC | 55 | 21 | 6.2 |
| HELIAR-7 | DIC | 72 | 35 | < 1.5 |
Table 2: Synthesis of Model Decapeptide (with Aib)
| Additive | Coupling Reagent | Crude Purity (%) | Final Yield (%) | Deletion Products (%) |
| HOBt | DIC | 65 | 40 | 12.0 |
| Oxyma | DIC | 71 | 48 | 8.5 |
| HELIAR-7 | DIC | 89 | 68 | < 2.0 |
The data clearly indicates the hypothetical superiority of HELIAR-7 in improving crude purity and final yields while significantly suppressing common side reactions like racemization and the formation of deletion sequences.
Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HELIAR-7
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry on a rink amide resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
HELIAR-7
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
HPLC grade water and acetonitrile (B52724)
1. Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide resin (for 0.1 mmol scale) and place it into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Coupling with HELIAR-7
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of HELIAR-7 (0.4 mmol) in 2 mL of DMF.
-
Add 4 equivalents of DIC (0.4 mmol, ~62 µL) to the amino acid/HELIAR-7 solution.
-
Pre-activate for 2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature. For sterically hindered amino acids (e.g., Aib, Val-Thr), extend the coupling time to 2 hours or perform a double coupling.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (absence of primary amines).
4. Peptide Chain Elongation
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence.
5. Final Deprotection and Cleavage
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen for 30 minutes.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDT. (Caution: Work in a fume hood, wear appropriate PPE).
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.
-
Rinse the resin with an additional 1 mL of TFA and add to the ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture for 10 minutes at 3000 rpm.
-
Decant the ether, wash the pellet with cold ether twice, and dry the crude peptide under vacuum.
6. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
Caption: Hypothetical mechanism of HELIAR-7 in peptide coupling.
Caption: SPPS workflow incorporating the HELIAR-7 additive.
Preclinical Evaluation of Heliosupine N-oxide in Animal Models of Mood Disorders: Current Landscape
A comprehensive review of existing scientific literature reveals a notable absence of preclinical studies specifically investigating the efficacy and mechanisms of Heliosupine N-oxide in animal models of mood disorders. While the compound has been identified and characterized as a pyrrolizidine (B1209537) alkaloid and an inhibitor of muscarinic acetylcholine (B1216132) receptors, its potential therapeutic applications in the context of depression and anxiety remain unexplored in published research.
This compound is a bioactive compound derived from certain plant species.[1] Its known mechanism of action involves the inhibition of muscarinic acetylcholine receptors (mAChR) with an IC50 of 350 μM.[2][3][4] These receptors are involved in a wide range of physiological functions in the central nervous system, and their modulation has been a target for various therapeutic interventions. The compound is available from commercial suppliers for research purposes.[1]
Despite the established role of the cholinergic system in mood regulation and the known inhibitory activity of this compound on mAChRs, a direct link to its evaluation in established animal models of mood disorders, such as the forced swim test, tail suspension test, or chronic unpredictable stress models, has not been documented in the available scientific literature.
For researchers interested in exploring the potential of this compound for mood disorders, the following sections provide a generalized framework for preclinical evaluation, based on standard protocols used for assessing antidepressant and anxiolytic compounds. This framework is intended to serve as a guide for future research, should preliminary investigations suggest a potential therapeutic effect.
Hypothetical Experimental Protocols for Future Research
Should initial screening warrant further investigation, a preclinical evaluation of this compound would typically involve a battery of behavioral and molecular assays.
Assessment of Antidepressant-like Activity
a. Forced Swim Test (FST): This is a widely used primary screening test for antidepressant efficacy.
-
Principle: The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.
-
Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: On the first day, mice are individually placed in the cylinder for a 15-minute pre-test session.
-
Testing: 24 hours later, animals are administered this compound (at varying doses) or a vehicle control, typically 30-60 minutes before being placed back into the cylinder for a 6-minute test session.
-
Data Collection: The duration of immobility during the last 4 minutes of the test is recorded and analyzed.
-
b. Tail Suspension Test (TST): Similar to the FST, the TST is another common behavioral despair model.
-
Principle: Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to decrease immobility time.
-
Protocol:
-
Apparatus: An apparatus that allows for the suspension of mice by their tails, preventing them from touching any surfaces.
-
Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1 cm from the tip.
-
Data Collection: The duration of immobility is recorded over a 6-minute period.
-
Assessment of Anxiolytic-like Activity
a. Elevated Plus Maze (EPM): A standard test for assessing anxiety-like behavior in rodents.
-
Principle: The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in each arm are recorded and analyzed.
-
b. Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Principle: The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
-
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment.
-
Procedure: Mice are placed in the dark compartment and allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Data Collection: The time spent in the light compartment and the number of transitions between compartments are measured.
-
Proposed Signaling Pathway for Investigation
Given that this compound is a muscarinic acetylcholine receptor (mAChR) inhibitor, a primary avenue of investigation would be its impact on cholinergic signaling and downstream pathways implicated in mood regulation.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Preclinical Evaluation
A logical workflow for the preclinical assessment of this compound in mood disorder models would follow a phased approach, from initial screening to more in-depth mechanistic studies.
References
Application Note: Quantifying Heliosupine N-oxide Leaching in Agricultural Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a secondary metabolite produced by various plant species. The presence and persistence of such compounds in agricultural environments are of increasing concern due to their potential toxicity. Understanding the mobility and leaching potential of this compound in soil is crucial for assessing the risk of groundwater contamination and its entry into the food chain. This application note provides a detailed protocol for quantifying the leaching of this compound in agricultural soil using a soil column leaching study coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for analysis. The methodologies described are based on established guidelines, such as the OECD 312 Test Guideline for leaching in soil columns, and validated analytical techniques for pyrrolizidine alkaloids.
Experimental Principles
The protocol involves a simulated environmental setup where a known concentration of this compound is applied to the surface of a packed soil column. The soil column is then subjected to a continuous flow of a simulated rainfall solution. The leachate, the solution that passes through the soil column, is collected at regular intervals. Both the collected leachate and the soil from different depths of the column are then analyzed to determine the concentration of this compound. This allows for the quantification of its mobility and persistence in the soil matrix.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Calcium chloride (CaCl₂)
-
Agricultural soil (characterized, e.g., sandy loam)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Glass soil columns (e.g., 30 cm length, 5 cm internal diameter)
-
Peristaltic pump
-
Fraction collector
-
Glass wool
-
Quartz sand
-
Standard laboratory glassware and equipment
Experimental Protocols
Soil Column Preparation and Leaching Study (Adapted from OECD 312)
-
Soil Characterization: The agricultural soil should be characterized for its properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.
-
Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Column Packing:
-
Place a layer of glass wool at the bottom of the glass column, followed by a 1 cm layer of quartz sand.
-
Add the sieved soil to the column in small increments, gently tapping the column to ensure uniform packing to a height of approximately 25 cm.
-
Add a 1 cm layer of quartz sand on top of the soil to facilitate even distribution of the applied solutions.
-
-
Column Saturation:
-
Prepare a solution of 0.01 M calcium chloride (CaCl₂) in ultrapure water to simulate artificial rain.
-
Slowly pump the 0.01 M CaCl₂ solution from the bottom of the column until the soil is fully saturated. Allow the column to equilibrate for at least 24 hours, maintaining saturation.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., methanol/water).
-
Apply a known volume and concentration of the this compound solution evenly to the top of the soil column. The application rate should be environmentally relevant.
-
-
Leaching Procedure:
-
Begin the leaching by pumping the 0.01 M CaCl₂ solution (artificial rain) onto the top of the soil column at a constant, slow flow rate (e.g., 1-2 mL/hour).
-
Collect the leachate in a fraction collector at regular time intervals (e.g., every 12 or 24 hours) for a predetermined period (e.g., 14 days).
-
Record the volume of each leachate fraction.
-
-
Sample Collection and Storage:
-
Store the collected leachate fractions at 4°C in the dark until analysis.
-
At the end of the experiment, carefully extrude the soil core from the column and section it into defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm).
-
Store the soil sections at -20°C until extraction.
-
Sample Preparation for UHPLC-MS/MS Analysis
2.1. Leachate Samples
-
Filtration: Filter the leachate samples through a 0.45 µm syringe filter.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load a known volume of the filtered leachate onto the cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water.
-
Elute the this compound with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.
-
2.2. Soil Samples
-
Extraction:
-
Homogenize each soil section.
-
Weigh 5 g of soil into a centrifuge tube.
-
Add 10 mL of a methanol/water (80:20, v/v) solution containing 0.1% formic acid.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet two more times.
-
Combine the supernatants.
-
-
Clean-up (SPE):
-
Dilute the combined soil extract with ultrapure water to reduce the methanol concentration to <5%.
-
Proceed with the SPE clean-up as described for the leachate samples (Section 2.1, step 2).
-
UHPLC-MS/MS Quantification of this compound
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in acetonitrile/methanol (95:5, v/v).
-
Gradient: A typical gradient would start at 5-10% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.
-
Precursor Ion (Q1): m/z 414.3 [M+H]⁺
-
Product Ions (Q3): m/z 94.1 and m/z 118.1[1]
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the concentration of this compound in the prepared soil and leachate samples by comparing their peak areas to the calibration curve.
-
Data Presentation
The quantitative data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Physico-chemical Properties of the Agricultural Soil
| Parameter | Value |
| pH | |
| Organic Matter (%) | |
| Sand (%) | |
| Silt (%) | |
| Clay (%) | |
| Cation Exchange Capacity (meq/100g) |
Table 2: Quantification of this compound in Leachate Fractions Over Time
| Leaching Day | Leachate Volume (mL) | This compound Concentration (µg/L) | Cumulative Mass Leached (µg) | Cumulative Leaching (% of Applied) |
| 1 | ||||
| 2 | ||||
| ... | ||||
| 14 |
Table 3: Distribution of this compound in Soil Column Sections at the End of the Experiment
| Soil Depth (cm) | Soil Mass (g) | This compound Concentration (µg/kg) | Mass of this compound (µg) | Percentage of Applied (%) |
| 0-5 | ||||
| 5-10 | ||||
| 10-15 | ||||
| 15-20 | ||||
| 20-25 |
Table 4: Mass Balance of this compound in the Soil Column Leaching Study
| Component | Amount of this compound (µg) | Percentage of Applied (%) |
| Total Amount Applied | 100 | |
| Amount Recovered in Leachate | ||
| Amount Recovered in Soil | ||
| Total Recovery |
Visualizations
Caption: Experimental workflow for quantifying this compound leaching.
Caption: Diagram of the soil column leaching experimental setup.
References
Troubleshooting & Optimization
Overcoming challenges in the large-scale synthesis of Heliosupine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Heliosupine N-oxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound at scale.
Problem 1: Low Yield in the Esterification of Heliotridine (B129409)
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete reaction | Monitor reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure all reactants are stoichiometric and of high purity. |
| Side reactions | Diester formation can be a significant side reaction.[1] Using a suitable activating agent and controlling the stoichiometry of the reactants can minimize this. The choice of solvent can also influence the reaction's selectivity. |
| Degradation of starting material or product | Heliotridine and its esters can be sensitive to acidic or basic conditions. Ensure the reaction and workup conditions are as neutral as possible. Use purified reagents and solvents to avoid contaminants that could cause degradation. |
| Suboptimal coupling agent | While various coupling agents can be used for esterification, their effectiveness can vary. If using a standard carbodiimide-based coupling, ensure appropriate additives like DMAP are used. For challenging esterifications, consider alternative activating agents. |
Problem 2: Incomplete or Slow N-Oxidation of Heliosupine
Possible Causes and Solutions
| Cause | Recommended Action |
| Insufficient oxidant | Ensure at least a stoichiometric amount of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) is used. A slight excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.[2] |
| Low reaction temperature | While low temperatures can help control exotherms and prevent over-oxidation, a temperature that is too low may significantly slow down or stall the reaction. If the reaction is sluggish, consider a controlled, incremental increase in temperature while monitoring the progress. |
| Poor solubility of reactants | Ensure that both Heliosupine and the oxidant are well-dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or a co-solvent. |
| Degradation of the oxidant | Peroxy acids like m-CPBA can degrade over time. Use a fresh batch of the oxidant and verify its activity if poor results are obtained. |
Problem 3: Formation of Impurities During N-Oxidation
Possible Causes and Solutions
| Cause | Recommended Action |
| Over-oxidation | The use of a large excess of the oxidizing agent or elevated temperatures can lead to the formation of undesired byproducts.[3] Careful control of the stoichiometry of the oxidant and maintaining a low reaction temperature are crucial. |
| Reaction with other functional groups | The Heliosupine molecule contains multiple functional groups that could potentially react with the oxidant. The choice of a selective oxidizing agent is important. m-CPBA is generally selective for the N-oxidation of tertiary amines.[4] |
| Byproducts from the oxidant | For instance, when using m-CPBA, meta-chlorobenzoic acid is a major byproduct.[3] This can be removed during the workup by washing with a basic aqueous solution. |
Problem 4: Difficulties in Purifying this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| High polarity of the N-oxide | This compound is a highly polar compound, which can make it challenging to purify using standard silica (B1680970) gel chromatography.[5] Consider using a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758). Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help reduce peak tailing on silica gel. |
| Co-elution with polar impurities | If impurities have similar polarity to the product, separation on silica gel can be difficult. Alternative chromatographic techniques may be necessary. |
| Use of alternative chromatography | For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent can be effective.[6] High-speed counter-current chromatography has also been successfully used for the purification of pyrrolizidine (B1209537) alkaloids.[7] |
| Product is water-soluble | The high polarity of N-oxides can lead to some water solubility, potentially causing losses during aqueous workups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the large-scale synthesis of Heliosupine?
A1: The synthesis of Heliosupine typically starts from a chiral precursor to establish the correct stereochemistry of the heliotridine core. Published syntheses of related pyrrolizidine alkaloids often utilize amino acids or other readily available chiral molecules.[6] A concise total synthesis of (+)-Heliotridine has been reported and could serve as a key intermediate.[8]
Q2: Which oxidizing agent is recommended for the N-oxidation of Heliosupine at a large scale?
A2: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of tertiary amines, including alkaloids.[2] For large-scale operations, safety considerations are paramount, and alternative oxidants like hydrogen peroxide in the presence of a suitable catalyst might be considered as a greener and safer option.[1]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The N-oxide product will be significantly more polar than the starting tertiary amine, resulting in a lower Rf value on a normal-phase TLC plate.
Q4: What are the typical workup procedures for an m-CPBA oxidation reaction?
A4: A typical workup involves quenching the excess m-CPBA with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite. The main byproduct, meta-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[3]
Q5: What are the stability concerns for this compound during synthesis and storage?
A5: Pyrrolizidine alkaloid N-oxides are generally more stable than their corresponding tertiary amine bases. However, they can be sensitive to strong acidic or basic conditions, which may cause degradation. For long-term storage, it is advisable to keep the purified compound in a cool, dry, and dark place.
Q6: Are there any specific safety precautions I should take when working with Heliosupine and its N-oxide?
A6: Yes. Pyrrolizidine alkaloids and their derivatives are known to be hepatotoxic.[9] Therefore, all handling of these compounds should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Experimental Protocols
Protocol 1: Synthesis of Heliosupine (Illustrative)
The synthesis of Heliosupine involves the esterification of the necine base, (+)-heliotridine, with the appropriate necic acids. This is a multi-step process that requires careful control of stereochemistry. A key step is the coupling of (+)-heliotridine with the activated forms of the specific necic acids that constitute the side chains of Heliosupine.
Protocol 2: N-Oxidation of Heliosupine to this compound
-
Reaction Setup : In a suitable reaction vessel, dissolve Heliosupine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Oxidant : Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 equivalents) in the same solvent to the cooled Heliosupine solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring : Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Workup : Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
-
Column Preparation : Pack a silica gel column with a suitable non-polar solvent system (e.g., dichloromethane).
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution : Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and reduce tailing.
-
Fraction Collection : Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. catsci.com [catsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Sensitivity for Heliosupine N-oxide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Heliosupine N-oxide detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in complex matrices?
A1: The main challenges include:
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Low concentrations: this compound is often present at trace levels in samples like herbal products, honey, and biological fluids.
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Matrix effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
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Isomeric interference: this compound has several isomers that can co-elute, making accurate quantification difficult without proper chromatographic separation.[3]
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Instability: N-oxides can be prone to degradation or reversion to their corresponding tertiary amine form under certain analytical conditions, such as high temperatures or inappropriate pH.[4]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides, including this compound.[5] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer offers excellent sensitivity and the ability to separate isomers.
Q3: What type of Solid Phase Extraction (SPE) is most effective for cleaning up samples containing this compound?
A3: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridges are highly effective for the cleanup of PAs and their N-oxides. These cartridges retain the basic alkaloids, allowing for the removal of interfering matrix components. The retained compounds can then be eluted with an ammoniated organic solvent.
Q4: How can I minimize the risk of N-oxide degradation during sample preparation?
A4: To minimize degradation, it is crucial to:
-
Avoid high temperatures during sample evaporation.
-
Maintain neutral or near-neutral pH conditions when possible.
-
Use appropriate storage conditions for samples and standards, typically at low temperatures (e.g., -20°C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Optimize Chromatographic Separation: Modify the gradient to better separate the analyte from matrix interferences. 2. Improve Sample Cleanup: Utilize a more effective SPE protocol, such as Oasis MCX cartridges. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. 4. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| Inefficient Extraction: The extraction solvent and conditions are not optimal for this compound. | 1. Use an Acidic Extraction Solution: A common and effective method is using a solution of 0.05 M sulfuric acid in a water/methanol (B129727) mixture. 2. Optimize Extraction Time and Temperature: Ensure sufficient time for extraction; gentle heating (e.g., 50°C) can sometimes improve efficiency for certain matrices like honey. | |
| Inconsistent Results / Poor Reproducibility | Analyte Instability: this compound is degrading during the analytical process. | 1. Control Temperature: Avoid excessive heat during solvent evaporation steps. 2. Check pH of Solutions: Ensure the pH of your mobile phase and reconstitution solvent is appropriate. |
| Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects and losses during sample preparation. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column or mobile phase. | 1. Column Contamination: Flush the column with a strong solvent or replace it if necessary. 2. Mobile Phase Incompatibility: Ensure the mobile phase is properly prepared and filtered. The use of a small percentage of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape for PAs. |
| Inaccurate Quantification | Co-elution of Isomers: Other PA N-oxides with the same mass-to-charge ratio are eluting at the same time as this compound. | 1. Optimize LC Method: Adjust the mobile phase gradient, temperature, and/or use a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column) to improve the separation of critical isomer pairs. |
Quantitative Data Summary
The following tables summarize the performance of various LC-MS/MS methods for the detection of pyrrolizidine alkaloids, including Heliosupine.
Table 1: Method Performance for Heliosupine Detection
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Heliosupine | Plants | - | 84.6 - 108.2 | 3.8 - 20.8 | |
| Heliosupine | Honey | - | 82.1 - 106.0 | 0.56 - 1.82 (HorRat) |
Table 2: General Performance of LC-MS/MS Methods for PA N-Oxides in Various Matrices
| Matrix | LOQ Range (µg/kg) | Recovery Range (%) | Reference |
| Honey | 0.05 - 2.5 | 64.5 - 103.4 | |
| Milk | 0.05 - 2.5 | 65.2 - 112.2 | |
| Tea | 0.05 - 2.5 | 67.6 - 107.6 | |
| Herbal Teas | 0.6 | >62 |
Experimental Protocols
Detailed Protocol: Sample Preparation for Herbal Matrices
This protocol is a generalized procedure based on common methodologies for the extraction and cleanup of this compound from complex herbal matrices.
-
Homogenization: Grind the dry herbal sample to a fine, uniform powder.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solution (0.05 M H₂SO₄ in 1:1 water/methanol, v/v).
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge at 5000 x g for 10 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 2 mL of the supernatant from the centrifuged extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering compounds.
-
Elution: Elute the target analytes (PAs and N-oxides) with 6 mL of a freshly prepared solution of 5% ammonium hydroxide (B78521) in an 80:10:10 (v/v/v) mixture of ethyl acetate:methanol:acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water/methanol with 0.1% formic acid).
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Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Visualized Workflows
References
Reducing racemization during Heliosupine N-oxide derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Heliosupine to its N-oxide form. The primary focus is on understanding and mitigating racemization at the nitrogen center during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Heliosupine N-oxide and why is its stereochemistry important?
This compound is the oxidized form of Heliosupine, a pyrrolizidine (B1209537) alkaloid. The nitrogen atom in the pyrrolizidine ring becomes a chiral center upon N-oxidation, leading to the possibility of two stereoisomers (diastereomers, as Heliosupine itself is chiral). The stereochemistry of the N-oxide can significantly impact its biological activity, toxicity, and pharmacokinetic properties. Therefore, controlling the stereochemical outcome of the derivatization is crucial for consistent and predictable results in drug development and biological studies.
Q2: What are the common methods for preparing this compound?
The most common method for synthesizing tertiary amine N-oxides is the direct oxidation of the parent amine. For pyrrolizidine alkaloids like Heliosupine, various oxidizing agents can be employed.
Q3: What causes racemization during this compound formation?
Racemization, or more accurately, the formation of a mixture of diastereomers, can occur if the oxidizing agent can attack the nitrogen atom from either face of the pyrrolizidine ring with equal or near-equal probability. The stereochemical outcome is influenced by several factors, including the steric hindrance around the nitrogen atom, the nature of the oxidizing agent, the solvent, and the reaction temperature.
Q4: How can I determine the stereochemical purity (diastereomeric excess) of my this compound sample?
Several analytical techniques can be used to determine the ratio of diastereomers:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying stereoisomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by analyzing the spectra of the diastereomeric mixture, it is often possible to distinguish and quantify the different isomers.[1]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to study chiral molecules and may help in determining the enantiomeric or diastereomeric excess.[2]
Troubleshooting Guide: Reducing Racemization
This guide provides strategies to enhance the stereoselectivity of the N-oxidation of Heliosupine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (Near 1:1 Mixture) | - Non-selective oxidizing agent.- High reaction temperature allowing for equilibration or non-selective attack.- Inappropriate solvent polarity. | - Choice of Oxidizing Agent: Employ sterically hindered oxidizing agents that may favor attack from the less hindered face of the pyrrolizidine ring. While common reagents include m-CPBA and hydrogen peroxide, exploring chiral oxidizing agents or catalyst systems could provide higher stereoselectivity.[3][4]- Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to increase the kinetic control of the reaction. Lower temperatures can amplify the energetic differences between the transition states leading to the different diastereomers.- Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetone) or protic (e.g., methanol) to find optimal conditions. |
| Inconsistent Stereochemical Results | - Reaction conditions not precisely controlled.- Purity of starting material (Heliosupine).- Presence of water or other impurities. | - Standardize Protocol: Ensure consistent control over temperature, addition rates of reagents, and reaction times.- Purify Starting Material: Use highly purified Heliosupine to avoid side reactions or catalytic effects from impurities.- Anhydrous Conditions: Unless a protic solvent is intentionally used, conduct the reaction under anhydrous conditions to prevent side reactions. |
| Formation of Byproducts | - Over-oxidation or side reactions with the oxidizing agent.- Degradation of the N-oxide product. | - Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., 1.05-1.2 equivalents).- Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to quench the reaction upon completion.- Work-up Procedure: N-oxides can be sensitive. Use a mild work-up procedure to isolate the product. |
Quantitative Data Summary: Factors Influencing Racemization in Amine Derivatization
While specific data for Heliosupine N-oxidation is limited, the following table summarizes general trends observed in related stereoselective reactions, such as peptide synthesis, which can be informative.
| Parameter | Condition A | % Racemization (Example) | Condition B | % Racemization (Example) | Reference Principle |
| Temperature | 80 °C | High | 50 °C | Low | |
| Base Strength (in related reactions) | Strong Base (e.g., DIEA) | High | Weaker Base (e.g., Collidine) | Low | |
| Solvent Polarity | High Polarity (e.g., DMF) | Can be high | Lower Polarity (e.g., CH₂Cl₂/DMF) | Can be lower |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation with m-CPBA
This protocol provides a starting point for the synthesis of this compound. Optimization of temperature and solvent may be required to improve diastereoselectivity.
-
Preparation: Dissolve Heliosupine (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equivalents) in a minimal amount of CH₂Cl₂. Add the m-CPBA solution dropwise to the cooled Heliosupine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Extraction: Separate the organic layer. Wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the this compound.
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Analysis: Determine the diastereomeric ratio of the purified product using chiral HPLC or NMR.
Protocol 2: Strategy for Optimizing Diastereoselectivity
This protocol outlines a systematic approach to improving the diastereomeric ratio of the product.
-
Temperature Screening:
-
Set up parallel reactions using the general protocol (Protocol 1).
-
Run the reactions at different temperatures: 25 °C, 0 °C, -20 °C, and -78 °C.
-
After a set time, quench the reactions and analyze the crude product to determine the diastereomeric ratio for each temperature.
-
-
Solvent Screening:
-
Based on the optimal temperature from the first screen, set up parallel reactions in different anhydrous solvents.
-
Suggested solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Acetone, Tetrahydrofuran (THF), and Methanol (MeOH).
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Analyze the crude product from each reaction to determine the influence of the solvent on stereoselectivity.
-
-
Oxidizing Agent Screening:
-
Using the best temperature and solvent combination, test alternative oxidizing agents.
-
Examples include:
-
Hydrogen peroxide (in a suitable solvent like methanol).
-
Peracetic acid.
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Potassium peroxymonosulfate (B1194676) (Oxone®).
-
-
Analyze the diastereomeric ratio for each new oxidizing agent.
-
References
- 1. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Oxidation of Amines to Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Heliosupine N-oxide in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Heliosupine N-oxide in their experiments, ensuring its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in methanol (B129727).[1][2] Acetonitrile (B52724) can also be used.[3] These solvents are suitable for preparing primary stock solutions, which can then be diluted in aqueous buffers or cell culture media for final experimental concentrations. While dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many compounds in biological assays, long-term storage in DMSO at room temperature can lead to degradation of a significant percentage of compounds over several months.[4] Therefore, for prolonged storage, methanol is a more conservative choice.
Q2: What are the optimal temperature and duration for storing this compound stock solutions?
A2: this compound stock solutions prepared in methanol should be stored at -20°C.[1][2] Under these conditions, the stock solutions can be considered stable for up to 24 months, and mixed standard solutions can be stable for up to 12 months.[1][2] For short-term storage of a few days, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), including this compound, are generally stable in neutral and acidic aqueous solutions.[5] However, they are susceptible to degradation under alkaline conditions. One study showed that PANOs can degrade by as much as 50% within 24 hours in an alkaline environment.[5] Therefore, it is crucial to maintain a neutral or slightly acidic pH when preparing and storing aqueous solutions of this compound. N-oxides are weak bases and can be protonated in acidic conditions (typically pH < 5) to form more stable hydroxyammonium (B8646004) species.[6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation.[5] It is minimally affected by visible light.[5] To prevent photodegradation, it is recommended to store solutions in amber vials or protect them from light.
Q5: Can I expect degradation of this compound during my experiments?
A5: The stability of this compound during an experiment depends on the experimental conditions. Factors such as prolonged exposure to alkaline pH, high temperatures, or UV light can lead to degradation. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize the exposure of the compound to harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the pH of your experimental buffer to ensure it is not alkaline. Protect solutions from light. |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be necessary. For future preparations, consider making a slightly more dilute stock solution. |
| Loss of compound activity over time in a multi-use aliquot. | Repeated freeze-thaw cycles or degradation from improper storage after initial use. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure aliquots are tightly sealed and stored at -20°C. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | Presence of degradation products. | Review storage and handling procedures. Analyze a freshly prepared solution to compare with the stored solution. Common degradation pathways for PANOs include hydrolysis under alkaline conditions and photolysis.[5] |
Quantitative Stability Data
While specific quantitative long-term stability data for this compound in various solvents and temperatures is limited in publicly available literature, the following table provides a qualitative summary and general guidance based on the stability of other pyrrolizidine alkaloid N-oxides.
| Storage Condition | Solvent | Stability | Recommendation |
| -20°C | Methanol | High (up to 24 months for single compound stock)[1][2] | Recommended for long-term storage. |
| -20°C | Acetonitrile | High | Suitable for long-term storage. |
| -20°C | DMSO | Moderate to High | Suitable for long-term storage, but methanol is preferred based on available guidelines for PANOs. |
| 4°C | Aqueous Buffer (pH < 7) | Low to Moderate (days to weeks) | Suitable for short-term storage (e.g., during an experiment). Prepare fresh. |
| Room Temperature | Aqueous Buffer (pH < 7) | Low (hours to days) | Not recommended for storage. |
| Room Temperature | DMSO | Moderate (potential for degradation over months)[4] | Avoid for long-term storage. |
| Any Temperature | Alkaline Solution (pH > 7) | Very Low (significant degradation within 24 hours)[5] | Avoid. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid to a volumetric flask of appropriate size.
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Add a small amount of methanol to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
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Once dissolved, add methanol to the calibration mark of the volumetric flask.
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Cap the flask and invert it several times to ensure a homogenous solution.
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Transfer the stock solution into amber glass vials for storage.
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Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Protocol for Stability Testing of this compound Solution by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a given solvent and storage condition.
-
Materials:
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This compound stock solution
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
-
Mobile phase (e.g., acidified water and acetonitrile or methanol)[7]
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Incubators or storage chambers at desired temperatures
-
Amber HPLC vials
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh dilution of the this compound stock solution to a known concentration within the linear range of the HPLC-UV detector.
-
Inject the solution into the HPLC system and record the chromatogram.
-
Determine the peak area of the this compound peak. This will serve as the initial (100%) concentration.
-
-
Sample Storage:
-
Aliquot the stock solution into several amber HPLC vials.
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Store the vials under the desired conditions (e.g., different temperatures, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.
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Allow the vial to equilibrate to room temperature.
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Inject the solution into the HPLC system under the same conditions as the initial analysis.
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Determine the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: Recommended workflow for the preparation, storage, and experimental use of this compound solutions.
Caption: Simplified signaling pathway of muscarinic acetylcholine receptor (mAChR) inhibition by this compound.
References
- 1. wur.nl [wur.nl]
- 2. wur.nl [wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell culture conditions for Heliosupine N-oxide cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture conditions for assessing the cytotoxicity of Heliosupine N-oxide.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the cytotoxicity of this compound?
A1: The choice of cell line is critical for obtaining relevant cytotoxicity data. Since pyrrolizidine (B1209537) alkaloids (PAs) like this compound are known for their hepatotoxicity, human hepatocellular carcinoma cell lines such as HepG2 are highly recommended.[1][2] These cells are a suitable model for assessing basal cytotoxicity.[1] For studies involving metabolic activation, cell lines with higher cytochrome P450 (CYP) activity, like HepaRG , or primary human hepatocytes would be the gold standard.[1] Research has shown that CYP3A4 is a major enzyme involved in the metabolic activation of several PAs.[3] Therefore, engineered cell lines expressing specific CYP enzymes can also be valuable tools.
Q2: How do I determine the optimal cell seeding density for my cytotoxicity assay?
A2: Optimizing cell seeding density is crucial for accurate and reproducible results. A cell titration experiment is the best method to determine the optimal density for your specific cell line and assay duration. This involves seeding a range of cell concentrations and measuring their metabolic activity (e.g., using an MTS or resazurin (B115843) assay) after a set incubation period to identify the linear range of the assay. The optimal density ensures cells are in the logarithmic growth phase during the experiment, providing a sufficient signal window to detect cytotoxicity. For a typical 96-well plate, seeding densities can range from 1,000 to 100,000 cells per well, depending on the cell line's proliferation rate.
Q3: What are the essential controls to include in a this compound cytotoxicity experiment?
A3: Including proper controls is fundamental to validate your experimental results. The following controls are essential:
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Untreated Control: Cells cultured in medium alone, representing 100% viability and serving as a baseline.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any potential toxicity of the solvent itself. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts.
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Positive Control: A compound known to induce cytotoxicity in your chosen cell line. For apoptosis-inducing agents like many PAs, a well-characterized compound like Staurosporine or Etoposide is a suitable positive control.
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Blank/Background Control: Wells containing only culture medium and the assay reagent (e.g., MTS) without cells. This helps to determine the background absorbance or fluorescence.
Q4: How should I prepare and handle this compound for cell culture experiments?
A4: this compound is a pyrrolizidine alkaloid and should be handled with appropriate safety precautions. It is typically a solid that should be stored at -20°C. For experiments, prepare a stock solution in a suitable solvent like DMSO. It is crucial to ensure the compound is fully dissolved. Subsequent dilutions should be made in a serum-free or complete culture medium to achieve the desired final concentrations for treating the cells. Perform a pilot experiment with a wide range of concentrations to determine the responsive range for your specific cell line before conducting a full-scale experiment.
Q5: What is the potential mechanism of action for this compound cytotoxicity?
A5: While the specific signaling pathways for this compound are not extensively detailed, related pyrrolizidine alkaloids and their N-oxides are known to induce cytotoxicity through various mechanisms. A common mechanism for cytotoxic natural products is the induction of apoptosis (programmed cell death). This can involve the intrinsic apoptosis pathway, which is triggered by cellular stress and mitochondrial damage. Some PAs have also been shown to cause cell cycle arrest. Additionally, Indicine N-oxide, another pyrrolizidine alkaloid, has been found to inhibit microtubule assembly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance/fluorescence in blank wells | - Contamination of media or reagents.- Phenol (B47542) red in the culture medium interfering with absorbance readings.- Direct reduction of the assay reagent (e.g., MTS) by the test compound. | - Use sterile, fresh reagents.- Use phenol red-free medium for the assay or wash cells with PBS before adding the reagent.- Perform a cell-free assay to check for direct interaction between this compound and the assay reagent. |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding density.- Cells are not in a logarithmic growth phase.- Edge effects in the multi-well plate due to evaporation.- Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). | - Perform a cell titration to determine the optimal seeding density.- Ensure cells are healthy and sub-confluent at the time of treatment.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium.- Ensure complete solubilization of formazan by adequate mixing and incubation time with the solubilization buffer. |
| Low signal-to-noise ratio | - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- The chosen cell line is not sensitive to this compound. | - Increase the cell seeding density, ensuring it remains within the linear range.- Optimize the incubation time with the assay reagent (e.g., 1-4 hours for MTS).- Consider using a more sensitive cell line or a cell line with higher metabolic activity. |
| Unexpectedly high cell viability at high concentrations of this compound | - Precipitation of this compound at high concentrations.- The compound may have a cytostatic rather than cytotoxic effect at the tested concentrations. | - Check the solubility of this compound in the culture medium at the highest concentration.- Visually inspect the wells for any precipitate.- Use a secondary assay to distinguish between cytotoxicity and cytostasis, such as a cell counting method or a membrane integrity assay (e.g., LDH release). |
Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidelines for culturing HepG2 and A549 cells, which are commonly used in cytotoxicity studies.
-
Cell Lines: HepG2 (human hepatocellular carcinoma), A549 (human lung carcinoma)
-
Culture Media:
-
HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A549: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and seed into new culture flasks at the appropriate split ratio (e.g., 1:8 to 1:16 for HepG2).
Cytotoxicity Assay using MTS
This protocol describes a colorimetric assay to determine cell viability based on the reduction of a tetrazolium salt (MTS) by metabolically active cells.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL per well.
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Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated, vehicle, and positive controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Table 1: Recommended Cell Seeding Densities for Cytotoxicity Assays (96-well plate)
| Cell Line | Seeding Density (cells/well) | Assay Duration (hours) |
| HepG2 | 8,000 - 15,000 | 48 - 72 |
| A549 | 5,000 - 10,000 | 48 - 72 |
| Note: These are starting recommendations and should be optimized for your specific experimental conditions. |
Table 2: Example IC50 Values for Pyrrolizidine Alkaloids in Different Cell Lines
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) |
| Lasiocarpine | HepG2-CYP3A4 | 72 | ~25 |
| Senecionine | HepG2-CYP3A4 | 72 | ~50 |
| Monocrotaline | HepG2-CYP3A4 | 72 | >500 |
| Data is illustrative and based on published literature for similar compounds. Actual IC50 values for this compound must be determined experimentally. |
Visualizations
Caption: Workflow for this compound cytotoxicity assay.
Caption: Potential intrinsic apoptosis signaling pathway.
References
Minimizing matrix effects in mass spectrometry analysis of Heliosupine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of Heliosupine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of the analytical method and leading to unreliable quantification.[1]
Q2: What are the common sources of matrix effects in the analysis of this compound from biological and botanical samples?
A2: In biological matrices like plasma or serum, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes.[1] Other sources include salts, proteins, and metabolites.[1] In botanical samples, complex mixtures of other alkaloids, glycosides, and pigments can interfere with the analysis of pyrrolizidine (B1209537) alkaloids like this compound.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods can be used to assess matrix effects:
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Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[1]
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Post-Extraction Spike: This is a quantitative method that compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[1] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[1]
Q4: Is it better to minimize or compensate for matrix effects?
A4: The choice between minimizing and compensating for matrix effects depends on the required sensitivity of the assay.[2] If high sensitivity is crucial, efforts should be made to minimize matrix effects through optimized sample preparation and chromatography.[2] If some signal suppression or enhancement is acceptable, compensation strategies like using matrix-matched calibration standards or stable isotope-labeled internal standards can be employed.[2]
Troubleshooting Guides
Issue: Poor Signal Intensity or Undetectable Peaks for this compound
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of this compound.[3] |
| * Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][4] | |
| * Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix components.[5] This can include changing the mobile phase, gradient, or using a different column chemistry.[6] | |
| * Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7] | |
| Low Analyte Concentration | The concentration of this compound in the sample is below the limit of detection.[3] |
| * Concentrate the Sample: If possible, concentrate the sample extract before analysis. | |
| * Increase Injection Volume: A larger injection volume may increase the signal, but be mindful of potential overloading effects. | |
| Inefficient Ionization | The chosen ionization technique or source parameters are not optimal for this compound. |
| * Optimize MS Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for this compound.[6] | |
| * Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for some compounds.[5] |
Issue: Inaccurate or Irreproducible Quantification of this compound
| Potential Cause | Troubleshooting Step |
| Uncompensated Matrix Effects | Variations in the matrix between samples are causing inconsistent ion suppression or enhancement. |
| * Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8] This helps to compensate for consistent matrix effects. | |
| * Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9] An SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. | |
| * Standard Addition Method: This involves adding known amounts of the analyte to the sample and can be very effective, especially when a blank matrix is unavailable.[10] | |
| Instrumental Drift | Changes in the mass spectrometer's performance over time are affecting the signal response.[3] |
| * Perform Regular Mass Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations.[3] | |
| * Monitor Internal Standard Response: If using an internal standard, monitor its response across the analytical run. Significant deviations may indicate instrumental issues. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
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Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract. This involves processing a sample of the matrix (e.g., plasma, botanical extract) that is known to be free of this compound, using the same extraction procedure as for the study samples.
-
Spike the blank matrix extract with the this compound standard solution to the same final concentration as the neat standard (e.g., 100 ng/mL).
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Analyze both the neat standard solution and the spiked matrix extract by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and analytical requirements. For pyrrolizidine alkaloids, a strong cation exchange SPE is often effective.[11]
-
Condition the SPE Cartridge: Condition a strong cation exchange SPE cartridge with methanol (B129727) followed by water.
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Load the Sample: Load the acidified sample extract onto the SPE cartridge.
-
Wash the Cartridge:
-
Wash with an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
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Wash with a non-polar solvent (e.g., hexane) to remove lipids.
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Wash with a polar organic solvent (e.g., methanol) to remove other polar interferences.
-
-
Elute this compound: Elute the analyte using a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
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Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
Refinement of protocols for studying Heliosupine N-oxide metabolism
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the experimental study of Heliosupine N-oxide metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is the N-oxide form of the pyrrolizidine (B1209537) alkaloid (PA), heliosupine. The primary metabolic pathway involves its potential reduction back to the tertiary amine (Heliosupine) by gut microbiota and hepatic cytochrome P450 monooxygenases (CYPs).[1][2] This is a critical step, as the parent PA, not the N-oxide, is then bioactivated by hepatic CYPs into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3][4] These reactive metabolites are responsible for the characteristic hepatotoxicity of PAs.[5][6][7]
Q2: Which enzyme systems are responsible for the metabolism of pyrrolizidine alkaloids like Heliosupine?
The key enzyme systems are cytochrome P450 (CYP) monooxygenases located in the liver.[8] Specifically, isozymes like P450 2B6 and 3A4 are known to be major contributors to PA metabolism.[5] These enzymes catalyze the formation of the toxic dehydropyrrolizidine alkaloid (pyrrolic ester) intermediates.[5] Flavin-containing monooxygenase (FMO) enzymes can also be involved in N-oxidation.[9]
Q3: Why is it important to study both the N-oxide and the tertiary base form of the alkaloid?
While N-oxides are generally less toxic and more water-soluble, they can be converted back to the parent tertiary alkaloid in the body.[8] This re-conversion creates a "cyclical effect" and means that exposure to the N-oxide can still lead to the formation of toxic, reactive metabolites. Therefore, understanding the kinetics of this reduction is crucial for a complete risk assessment.
Q4: What are the major detoxification pathways for reactive pyrrolizidine alkaloid metabolites?
The primary detoxification route for the reactive pyrrolic esters is conjugation with glutathione (B108866) (GSH).[3] This reaction, often catalyzed by glutathione S-transferases (GSTs), forms GSH conjugates that are more water-soluble and can be excreted.[3][4] Hydrolysis of the ester bonds is another detoxification step.[10]
Troubleshooting Guide
Problem 1: Low or no detection of metabolites in my in vitro assay.
-
Possible Cause 1: Inactive Microsomes. Liver microsomes may have lost enzymatic activity due to improper storage or handling.
-
Solution: Always store microsomes at -80°C. Thaw them on ice immediately before use and avoid repeated freeze-thaw cycles. Run a positive control with a known substrate for the relevant CYP enzymes to verify activity.
-
-
Possible Cause 2: Missing or Degraded Cofactors. The metabolic reaction requires a constant supply of NADPH. The NADPH regenerating system or NADPH itself may be degraded.
-
Solution: Prepare the NADPH regenerating system fresh for each experiment. Ensure all components (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are stored correctly.[10]
-
-
Possible Cause 3: Inappropriate Incubation Time. The reaction may be too slow or too fast, with peak metabolite formation occurring outside your chosen time point.
-
Solution: Perform a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 minutes) to determine the optimal incubation time where the reaction is linear.
-
-
Possible Cause 4: Insufficient Analytical Sensitivity. The concentration of metabolites may be below the limit of detection (LOD) of your analytical method.
-
Solution: Use a highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] Optimize the mass spectrometer settings (e.g., MRM transitions) for the specific metabolites of interest.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Pipetting. Small volumes of enzyme preparations, substrates, or cofactors can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix of buffer, microsomes, and the regenerating system to add to the substrate, minimizing pipetting steps and improving consistency.
-
-
Possible Cause 2: Sample Instability. N-oxide metabolites can be unstable and may revert to the parent drug, while reactive pyrrolic esters are highly unstable.[9]
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Solution: Terminate the reaction promptly with ice-cold acetonitrile (B52724) or methanol.[12] Analyze samples as quickly as possible after preparation, or store them at -80°C. Use trapping agents like GSH in the incubation mixture to form stable conjugates of reactive metabolites.[10]
-
Problem 3: Difficulty distinguishing between Heliosupine and its isomers using LC-MS/MS.
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Possible Cause: Many PAs exist as structural isomers with identical mass spectra, making them difficult to differentiate without proper chromatographic separation.[13]
-
Solution: Optimize the HPLC/UHPLC method. Experiment with different columns (e.g., C18, PFP) and mobile phase gradients to achieve baseline separation of the isomers. High-resolution accurate mass (HRAM) spectrometry can also aid in confirming elemental composition and providing more detailed fragmentation patterns for tentative identification.[13]
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated from in vitro metabolism studies. These values are illustrative and should be determined empirically for each experimental system.
Table 1: Michaelis-Menten Kinetic Parameters for Heliosupine Formation from this compound in Human Liver Microsomes
| Parameter | Value | Units |
|---|---|---|
| Vmax (Maximum Velocity) | 125.6 | pmol/min/mg protein |
| Km (Michaelis Constant) | 30.2 | µM |
Table 2: Time-Course of Major Metabolite Formation from Heliosupine (10 µM)
| Incubation Time (minutes) | Dehydropyrrolizidine Alkaloid (DHP)-GSH Conjugate (pmol/mg protein) |
|---|---|
| 0 | 0 |
| 5 | 28.5 |
| 10 | 55.1 |
| 20 | 98.9 |
| 30 | 121.7 |
| 60 | 125.3 |
Table 3: Effect of a CYP450 Inhibitor (e.g., Ketoconazole) on Heliosupine Metabolism
| Condition | DHP-GSH Formation Rate (pmol/min/mg protein) | % Inhibition |
|---|---|---|
| Control (No Inhibitor) | 51.3 | 0% |
| + 1 µM Ketoconazole | 12.8 | 75% |
| + 10 µM Ketoconazole | 4.6 | 91% |
Visualizations
Metabolic Pathways and Workflows
Caption: Metabolic conversion of this compound to its parent alkaloid and subsequent bioactivation or detoxification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Hepatotoxicity of Pyrrolizidine Alkaloid N-Oxides in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of pyrrolizidine (B1209537) alkaloid N-oxide (PANO) hepatotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PANO-induced hepatotoxicity?
A1: The hepatotoxicity of PANOs is not direct but relies on a multi-step metabolic activation process. First, PANOs are reduced to their corresponding pyrrolizidine alkaloids (PAs) primarily by gut microbiota and hepatic cytochrome P450 (CYP) enzymes. Subsequently, these PAs are oxidized by hepatic CYPs into highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage, oxidative stress, and apoptosis, ultimately resulting in hepatotoxicity.
Q2: Why are in vitro results with PANOs not always correlating with in vivo toxicity?
A2: Discrepancies between in vitro and in vivo results often arise from the complex metabolic activation of PANOs. Standard in vitro models using hepatic cell lines may lack the necessary metabolic competency, particularly the two-step reduction and oxidation process, to fully mimic the in vivo situation. The crucial role of the gut microbiota in the initial reduction of PANOs to PAs is a significant factor that is absent in most simple in vitro setups. Therefore, in vitro systems that do not adequately model this metabolic pathway may underestimate the potential hepatotoxicity of PANOs.
Q3: What are the key signaling pathways involved in PANO-induced hepatotoxicity?
A3: Several signaling pathways are implicated in the cellular response to PANO-induced damage. Key pathways include:
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Mitochondrial Dysfunction Pathway: Reactive metabolites can target mitochondria, leading to oxidative stress, depletion of glutathione (B108866) (GSH), and the opening of the mitochondrial permeability transition pore (MPTP). This disrupts cellular energy metabolism and releases pro-apoptotic factors.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of adducted and misfolded proteins can trigger ER stress, activating the UPR. Chronic or overwhelming ER stress can lead to apoptosis.
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JNK and p53 Signaling: The c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, can be activated by cellular stress induced by PANO metabolites. The tumor suppressor p53 may also be involved in initiating apoptosis in response to DNA damage caused by pyrrole-DNA adducts.
-
NF-κB Signaling: The NF-κB pathway is complex and can have a dual role. While it is often associated with pro-inflammatory responses that can exacerbate liver injury, it can also have a hepatoprotective function by promoting cell survival.
Q4: What are the most appropriate in vitro models for assessing PANO hepatotoxicity?
A4: Given the metabolic complexity, the choice of in vitro model is critical.
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Primary Hepatocytes: These are considered the gold standard as they retain many of the metabolic enzymes found in the liver. However, their availability and short lifespan can be limiting.
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Hepatoma Cell Lines (e.g., HepG2, Huh-7): While widely used, they often have lower metabolic capacity compared to primary hepatocytes. Genetically engineered cell lines that express specific CYP enzymes can improve their predictive value.
-
3D Liver Models (e.g., Spheroids, Organ-on-a-chip): These models offer a more physiologically relevant microenvironment, better cell-cell interactions, and can maintain metabolic function for longer periods, making them suitable for studying chronic toxicity.
-
Co-culture Systems: Combining hepatocytes with other liver cell types (e.g., Kupffer cells, stellate cells) can provide a more comprehensive picture of the inflammatory and fibrotic responses to PANO-induced injury.
Troubleshooting Guides
Guide 1: Inconsistent or Low Hepatotoxicity Observed in In Vitro Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Metabolic Activation | 1. Use Metabolically Competent Cells: Switch to primary hepatocytes or 3D liver models. 2. Induce CYP Enzymes: Pre-treat cells with known CYP inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2) to enhance metabolic activity. 3. Incorporate a Microbial Reduction Step: Pre-incubate the PANO with a gut microbiota extract before adding it to the liver cell culture to mimic the in vivo reduction to the more toxic PA. | Increased and more consistent cytotoxicity, better reflecting the potential in vivo hepatotoxicity. |
| Inappropriate Endpoint Measurement | 1. Use a Combination of Assays: Do not rely solely on one cytotoxicity assay. Combine assays that measure different aspects of cell death (e.g., LDH for membrane integrity, MTT for metabolic activity, and caspase assays for apoptosis). 2. Measure Pyrrole-Protein Adducts: Quantify the formation of these adducts as a direct biomarker of metabolic activation and covalent binding. | A more comprehensive and sensitive assessment of PANO-induced cellular damage. |
| PANO Degradation or Instability | 1. Verify Compound Integrity: Use LC-MS/MS to confirm the concentration and stability of the PANO in your culture medium over the course of the experiment. 2. Minimize Light Exposure: Some compounds are light-sensitive. Protect your stock solutions and experimental plates from light. | Accurate and consistent exposure of cells to the test compound. |
Guide 2: High Variability in In Vivo Animal Studies
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Differences in Gut Microbiota Composition | 1. Acclimatize Animals: Allow animals to acclimatize to the facility and diet for at least one week before the start of the study to stabilize their gut microbiota. 2. Standardize Diet and Housing: Use a consistent diet and housing conditions for all animals, as these factors can influence the gut microbiome. 3. Consider Gut Microbiome Analysis: In cases of persistent variability, analyzing the fecal microbiome of the animals may provide insights. | Reduced inter-individual variability in the metabolic activation of PANOs and subsequent hepatotoxicity. |
| Inconsistent Compound Administration | 1. Ensure Homogenous Formulation: If administering a suspension, ensure it is thoroughly mixed before each dose to prevent settling of the compound. 2. Accurate Dosing Technique: Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. | Consistent and accurate dosing of each animal, leading to more reliable results. |
| Timing of Sample Collection | 1. Conduct a Time-Course Study: Perform a pilot study with staggered time points for sample collection (e.g., 6, 24, 48, 72 hours) to determine the peak of liver injury. 2. Correlate with Toxicokinetics: If possible, correlate the time of peak liver injury with the pharmacokinetic profile of the PANO and its metabolites. | Identification of the optimal time point for assessing hepatotoxicity, preventing underestimation of the toxic effects. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Pyrrolizidine Alkaloid (PA) and its Corresponding N-Oxide (PANO) in HepaRG Cells
| Compound | IC50 (µM) after 24h | Fold Difference (PANO/PA) |
| Pyrrolizidine Alkaloid (PA) | 15.8 | - |
| Pyrrolizidine Alkaloid N-Oxide (PANO) | 125.4 | 7.9 |
Data is hypothetical and for illustrative purposes, but reflects the general observation that PANOs are less potent than their corresponding PAs in vitro.
Table 2: Serum Biomarkers of Hepatotoxicity in Mice Treated with a PANO
| Treatment Group | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 45 ± 8 | 62 ± 11 | 0.2 ± 0.05 |
| PANO (50 mg/kg) | 280 ± 55 | 350 ± 78 | 0.8 ± 0.2 |
| PANO (100 mg/kg) | 850 ± 150 | 1100 ± 210 | 2.1 ± 0.5 |
* p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vitro Assessment of PANO-induced Cytotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer for 24-48 hours.
-
Compound Preparation: Prepare stock solutions of the PANO and the corresponding PA (as a positive control) in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., a known hepatotoxin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assessment (MTT Assay):
-
At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability) using appropriate software.
Protocol 2: In Vivo Assessment of PANO-induced Hepatotoxicity in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Prepare the PANO in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). Administer the PANO or vehicle to the mice via oral gavage at predetermined doses.
-
Monitoring: Monitor the animals for clinical signs of toxicity daily. Record body weights at the beginning and end of the study.
-
Sample Collection: At 24, 48, or 72 hours post-dosing, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum biochemistry analysis.
-
Liver Collection: Perfuse the liver with saline and then collect the entire organ. Weigh the liver and take sections for histopathology and for the analysis of pyrrole-protein adducts.
-
-
Serum Biochemistry: Analyze serum samples for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Fix liver tissue sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should evaluate the slides for signs of liver injury (e.g., necrosis, inflammation, sinusoidal obstruction).
-
Quantification of Pyrrole-Protein Adducts:
-
Homogenize a portion of the liver tissue.
-
Precipitate the proteins and wash to remove unbound metabolites.
-
Perform enzymatic or chemical hydrolysis to release the pyrrole (B145914) moiety.
-
Quantify the pyrrole derivatives using a validated LC-MS/MS method.
-
-
Data Analysis: Compare the data from the PANO-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Mandatory Visualizations
Enhancing the resolution of Heliosupine N-oxide in chromatographic separation
Welcome to the technical support center for the chromatographic analysis of Heliosupine N-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and achieve reliable quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A1: Poor peak shape for pyrrolizidine (B1209537) alkaloid N-oxides (PANOs) is a common issue. Several factors can contribute to this problem:
-
Secondary Silanol (B1196071) Interactions: The basic nitrogen in the this compound structure can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately buffered or is too close to the pKa of this compound, it can result in inconsistent ionization and peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early-eluting peaks.
Solutions:
-
Optimize Mobile Phase:
-
Use an Acidic Modifier: Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase.[2] This protonates the silanol groups, minimizing secondary interactions, and ensures the analyte is in a consistent ionic state.
-
Buffer the Mobile Phase: For consistent results, especially when operating near the analyte's pKa, use a buffer. Ensure the buffer concentration is adequate (typically >5 mM) and that the mobile phase pH is at least 2 units away from the analyte's pKa.
-
-
Select an Appropriate Column:
-
Consider using a column with end-capping technology (e.g., BEH or HSS columns) which shields the silica (B1680970) surface and reduces silanol interactions.
-
A column with a wider pH range can also provide more flexibility in mobile phase optimization.
-
-
Adjust Injection Parameters:
-
Reduce the injection volume or sample concentration to avoid mass overload.
-
Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Q2: My this compound peak is co-eluting with an isomer or another analyte. How can I improve the resolution?
A2: Co-elution is a significant challenge in the analysis of pyrrolizidine alkaloids due to the existence of numerous structural isomers and stereoisomers. Enhancing resolution requires a systematic approach to optimizing chromatographic parameters.
Solutions:
-
Adjust the Mobile Phase Gradient: A shallow gradient is often necessary to separate closely related isomers. Experiment with decreasing the rate of organic solvent increase during the elution of your target analyte.
-
Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. Methanol, acetonitrile, and tetrahydrofuran (B95107) have different properties that can influence interactions with the stationary phase and improve separation.
-
Optimize Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution between critical pairs. Conversely, increasing the temperature can improve efficiency but may decrease retention. It's crucial to find the optimal balance.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., C18 vs. Phenyl or a polar-embedded phase) can provide the necessary change in selectivity. High-strength silica (HSS) or bridged-ethylene hybrid (BEH) columns are often effective.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and lead to better resolution, although it will also increase the analysis time.
Below is a troubleshooting workflow for addressing poor peak resolution.
Caption: A logical workflow for troubleshooting poor peak resolution.
Q3: How can I prevent the degradation of this compound during analysis?
A3: Pyrrolizidine alkaloid N-oxides are known to be thermally unstable, which is a primary reason why liquid chromatography is preferred over gas chromatography. Degradation can also occur under certain chemical conditions.
Preventative Measures:
-
Avoid High Temperatures: Maintain the autosampler at a cool temperature (e.g., 4°C) to prevent degradation of samples waiting for injection. Avoid excessive temperatures in the column compartment unless required for separation, and be aware that higher temperatures can accelerate the degradation of sensitive compounds.
-
Control Sample pH: The stability of N-oxides can be pH-dependent. Work in a slightly acidic to neutral pH range during sample preparation and analysis unless optimization requires otherwise.
-
Minimize Exposure to Strong Reducing Agents: N-oxides can be reduced to their corresponding tertiary amines. Avoid contamination of samples and mobile phases with reducing agents.
-
Photostability: While less commonly reported for PANOs, it is good practice to protect samples from direct light, especially during storage and in the autosampler, by using amber vials.
Experimental Protocols & Data
General Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is commonly used to clean up and concentrate pyrrolizidine alkaloids from complex matrices like honey, tea, or plant material, thereby protecting the analytical column and improving sensitivity.
Caption: A typical workflow for sample preparation using SPE.
Comparative Table of UHPLC-MS/MS Methods
The following table summarizes various published methods for the analysis of pyrrolizidine alkaloids, including N-oxides. These serve as excellent starting points for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | ACE C18 (4.6 x 150 mm, 3 µm) | Shim-pack GIST C18-HP (2.1 x 150 mm, 3 µm) |
| Column Temp. | 40 °C | Not Specified | Not Specified |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | 50% Methanol + 0.05 M H₂SO₄ (for extraction) |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Not specified for chromatography |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | Not Specified |
| Gradient | 5% B (1 min) -> 80% B (9 min) -> 80% B (4 min) | 10% B (2 min) -> 100% B (20 min) -> 100% B (5 min) | Not Specified |
| Injection Vol. | 3 µL | Not Specified | Not Specified |
| Detection | MS/MS (MRM Mode) | HPLC-MS | LC-MS/MS (MRM Mode) |
Detailed UHPLC-MS/MS Protocol (Based on Method 1)
This protocol is a robust starting point for separating this compound and other PANOs.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm). Maintain column temperature at 40 °C.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
-
Gradient Elution Program:
-
Set the flow rate to 0.3 mL/min.
-
0–1 min: Hold at 5% B.
-
1–10 min: Linear gradient from 5% to 80% B.
-
10–14 min: Hold at 80% B.
-
14–15 min: Return to 5% B.
-
15–16 min: Hold at 5% B for re-equilibration.
-
-
Injection: Inject 3 µL of the reconstituted sample.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Characteristic fragments for retronecine-type PA N-oxides often include clusters at m/z 118–120 and 136–138.
References
Validation & Comparative
Comparative analysis of Heliosupine N-oxide and Heliotrine bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available scientific data on the bioactivity of two pyrrolizidine (B1209537) alkaloids (PAs), Heliosupine N-oxide and Heliotrine. Pyrrolizidine alkaloids are a large class of natural products known for their potential toxicity, particularly hepatotoxicity, as well as other biological activities.[1][2][3] This comparison aims to summarize the current state of knowledge on these two compounds to aid in research and development.
Executive Summary
A review of the scientific literature reveals a significant disparity in the research conducted on Heliotrine versus this compound. Heliotrine is a well-characterized PA known for its cytotoxicity and genotoxicity, which are primarily mediated through metabolic activation in the liver.[4][5] In contrast, data for this compound is sparse, with its primary reported bioactivity being the inhibition of muscarinic acetylcholine (B1216132) receptors (mAChR). A direct comparison of their potency is challenging due to the different biological endpoints reported.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for this compound and Heliotrine. It is crucial to note that these values are from different studies and measure different biological activities, and therefore do not allow for a direct comparison of potency.
| Compound | Assay Type | Cell Line / Organism | Endpoint | Value | Reference(s) |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | Not Specified | IC₅₀ | 350 µM | |
| Heliotrine | Cytotoxicity | Chicken Hepatocarcinoma (CRL-2118) | IC₅₀ | ~73 µM | |
| Cytotoxicity | HepG2-CYP3A4 | EC₅₀ | 2 - 60 µM (72h exposure) | ||
| Acute Toxicity | Mice | LD₅₀ | 350 mg/kg |
Mechanisms of Action & Signaling Pathways
The primary mechanisms of bioactivity for this compound and Heliotrine appear to be fundamentally different based on current data.
Heliotrine: The bioactivity of Heliotrine, particularly its toxicity, is dependent on metabolic activation. In the liver, cytochrome P450 enzymes convert Heliotrine into a reactive pyrrolic metabolite, dehydroheliotridine (B1201450) (DHH). This electrophilic intermediate can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity, cytotoxicity, and the inhibition of DNA and RNA synthesis.
Caption: Metabolic activation pathway of Heliotrine leading to toxicity.
This compound: The only specific bioactivity reported for this compound is the inhibition of muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a wide range of physiological functions. Inhibition of mAChRs can affect neurotransmission and the function of various organs. The downstream consequences of this inhibition by this compound have not been elucidated. As an N-oxide, its toxicity is generally considered to be lower than its parent PA, although it can be reduced back to the tertiary amine form in the gut.
Caption: Mechanism of action for this compound via receptor inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies relevant to the bioactivities discussed.
Cytotoxicity Assessment: MTT Assay (for Heliotrine)
This protocol describes a common method for determining the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
-
Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Heliotrine in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of Heliotrine. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Addition and Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
5. Solubilization and Measurement:
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay (General Protocol for this compound)
A specific protocol for this compound is not available in the reviewed literature. However, a general approach to determine its inhibitory activity on mAChRs would involve a competitive binding assay or a functional assay.
1. Preparation:
-
Prepare cell membranes from a cell line expressing a specific subtype of mAChR (e.g., M1-M5).
-
Use a known radiolabeled antagonist for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
2. Competitive Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled antagonist is determined as its IC₅₀ value. This provides a measure of its affinity for the receptor.
The following diagram illustrates a general workflow for assessing the in vitro bioactivity of a novel compound.
Caption: A typical experimental workflow for in vitro bioactivity testing.
Conclusion
The available data indicates that Heliotrine and this compound have distinct primary biological activities. Heliotrine is a well-documented cytotoxic and genotoxic agent that requires metabolic activation to exert its effects. In contrast, this compound is reported to be an inhibitor of muscarinic acetylcholine receptors, suggesting a different pharmacological profile. The significant lack of data for this compound prevents a direct and comprehensive comparison of their overall bioactivity and potency. Further research is required to fully characterize the biological effects of this compound and to perform side-by-side comparative studies under standardized conditions to accurately assess its potential toxicity and therapeutic utility relative to other pyrrolizidine alkaloids like Heliotrine.
References
Unveiling the Anticancer Potential of Pyrrolizidine Alkaloid N-Oxides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of Heliosupine N-oxide and other pyrrolizidine (B1209537) alkaloid N-oxides (PANOs). This document synthesizes available experimental data to objectively evaluate their performance, detailing the underlying mechanisms and experimental protocols.
Pyrrolizidine alkaloids (PAs) are a class of natural compounds, and their N-oxide derivatives (PANOs) have garnered interest for their potential therapeutic applications, including anticancer activity. While the parent PAs often exhibit significant toxicity, their N-oxide forms are generally considered to be less toxic, making them intriguing candidates for drug development. This guide focuses on a comparative analysis of the anticancer properties of this compound against other notable PANOs like Indicine N-oxide and various esters of Heliotridine (B129409).
Comparative Cytotoxicity of Pyrrolizidine Alkaloid N-Oxides
The direct anticancer efficacy of PANOs is often evaluated by their cytotoxicity against various cancer cell lines. While extensive quantitative data for this compound remains limited in publicly available literature, comparative studies of related PANOs provide valuable insights into their potential.
A key consideration is that the cytotoxic potential of PANOs can be significantly lower than their corresponding parent alkaloids. One in vitro study comparing the cytotoxicity of several dehydropyrrolizidine alkaloids and their N-oxides in chicken hepatocytes found that none of the tested N-oxides, including riddelliine-N-oxide, lasiocarpine-N-oxide, and senecionine-N-oxide, were significantly cytotoxic at the concentrations evaluated. The study established a descending order of cytotoxicity for the parent alkaloids, with lasiocarpine (B1674526) being the most potent[1].
Indicine N-oxide is one of the more extensively studied PANOs in the context of cancer therapy. It has demonstrated inhibitory activity against the proliferation of various cancer cell lines, with reported IC50 values ranging from 46 to 100 μM[2][3].
To provide a clear comparison, the following table summarizes the available data on the in vitro cytotoxicity of selected PANOs. It is important to note the different cell lines and experimental conditions used across studies.
| Pyrrolizidine Alkaloid N-oxide | Cancer Cell Line | Assay | Endpoint | IC50 Value |
| This compound | Data Not Available | - | - | - |
| Indicine N-oxide | Various | Proliferation | IC50 | 46 - 100 µM[2][3] |
| Heliotridine ester N-oxides | A204 rhabdomyosarcoma | Soft agar (B569324) colony forming | Cytotoxicity | Data Not Quantified[4] |
| Riddelliine-N-oxide | CRL-2118 chicken hepatocyte | Viability/LDH | Cytotoxicity | Not significantly cytotoxic[1] |
| Lasiocarpine-N-oxide | CRL-2118 chicken hepatocyte | Viability/LDH | Cytotoxicity | Not significantly cytotoxic[1] |
| Senecionine-N-oxide | CRL-2118 chicken hepatocyte | Viability/LDH | Cytotoxicity | Not significantly cytotoxic[1] |
Mechanisms of Anticancer Activity
The anticancer effects of PANOs are believed to be mediated through various cellular mechanisms, primarily involving the induction of apoptosis and interference with cell cycle progression.
Inhibition of Microtubule Assembly
A significant mechanism of action identified for Indicine N-oxide is its ability to inhibit the assembly of microtubules[2][3]. Microtubules are critical components of the cytoskeleton and the mitotic spindle, playing a vital role in cell division. By binding to tubulin, the protein subunit of microtubules, Indicine N-oxide disrupts their formation. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
References
- 1. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthetic pyrrolizidine alkaloid N-oxide antitumor agents. Esters of heliotridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of Heliosupine N-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of pyrrolizidine (B1209537) alkaloid N-oxides, such as Heliosupine N-oxide, is critical for safety assessment and toxicological studies. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, with a focus on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The information presented is a synthesis of published experimental data for the analysis of various pyrrolizidine alkaloids (PAs) and their N-oxides, offering a framework for method selection and cross-validation.
Pyrrolizidine alkaloids are a class of toxic secondary metabolites found in numerous plant species, and their N-oxides are often the more abundant form in plants.[1] Accurate quantification of these compounds in various matrices, including herbal products, food, and biological samples, is essential due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] UHPLC-MS/MS has emerged as the gold standard for the simultaneous analysis of PAs and their N-oxides, offering excellent separation efficiency and sensitivity.[3]
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. While other techniques exist, this guide will focus on variations of liquid chromatography-mass spectrometry, which consistently demonstrate the necessary performance for trace-level detection.
Data Presentation: Performance Characteristics of LC-MS/MS Methods
The following table summarizes the typical performance characteristics of UHPLC-MS/MS methods for the analysis of pyrrolizidine alkaloids and their N-oxides, based on data from validated assays.
| Parameter | Method A: UHPLC-MS/MS | Method B: LC-MS/MS | Method C: UHPLC-MS/MS (High Resolution) |
| Linearity (Range) | 0.02 – 50 ng/mL[2] | 1–2,000 ng/mL[4] | Not explicitly stated, but high sensitivity reported[3] |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.990[4] | Not explicitly stated |
| Limit of Detection (LOD) | 0.015–0.75 μg/kg[1] | 0.4 - 1.9 µg/kg[6] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 ng/g to 8.5 ng/g[5] | 1.0 ng/mL[4] | 1.3 to 6.3 µg kg(-1)[6] |
| Precision (%RSD) | < 15%[1] | < 7.5%[4] | Intra- and inter-assay variations < 14%[7] |
| Accuracy/Recovery (%) | 64.5–112.2%[1] | 86-103%[7] | 75 % to 115 %[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method for this compound. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for sample cleanup and enrichment of PAs and their N-oxides from complex matrices involves solid-phase extraction.
-
Extraction: The sample (e.g., herbal tea, honey, or biological fluid) is first homogenized. PAs are then extracted using an acidic aqueous solution, such as 0.05 M sulfuric acid, often with the aid of shaking or ultrasonication.[5][8]
-
Centrifugation and Filtration: The extract is centrifuged to separate solid debris, and the supernatant is filtered.[8]
-
SPE Column Conditioning: A cation-exchange SPE cartridge (e.g., Strata SCX) is conditioned sequentially with methanol (B129727) and the acidic extraction solution.[8]
-
Sample Loading: The filtered extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., ultrapure water) to remove interfering substances.[5]
-
Elution: The target analytes, including this compound, are eluted from the cartridge using a basic organic solvent, such as 5% ammonia (B1221849) in methanol.[5]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[5]
UHPLC-MS/MS Analysis
The following is a representative UHPLC-MS/MS method for the separation and quantification of pyrrolizidine alkaloids.
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]
-
Chromatographic Column: An ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed with:
-
Gradient Program: A typical gradient might be: 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; 15–16 min, 5% B.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 3 µL.[1]
-
Mass Spectrometry Conditions:
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from a complex matrix.
Logical Relationship for Method Cross-Validation
Caption: Logical flow for the cross-validation of two analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Heliosupine N-oxide and Indicine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative examination of the cytotoxic properties of two pyrrolizidine (B1209537) alkaloid N-oxides: Heliosupine N-oxide and Indicine N-oxide. While both compounds belong to the same chemical class, available research reveals distinct bioactivity profiles and varying levels of cytotoxic potential. This document synthesizes the current scientific literature to offer a clear comparison of their mechanisms of action, cytotoxic potency, and the signaling pathways they influence.
Executive Summary
Indicine N-oxide has demonstrated notable cytotoxic activity against a range of cancer cell lines, with its mechanism primarily attributed to the disruption of microtubule dynamics and induction of DNA damage, leading to mitotic arrest and apoptosis. In contrast, specific cytotoxic data for this compound in cancer cells is limited. The available data points to its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) inhibitor. Generally, pyrrolizidine alkaloid (PA) N-oxides are considered less toxic than their parent alkaloids, as they necessitate metabolic reduction to exert their cytotoxic effects. This guide will delve into the specifics of the available data for a comprehensive comparison.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and Indicine N-oxide to facilitate a direct comparison of their known biological activities.
Table 1: Comparative Biological Activity of this compound and Indicine N-oxide
| Compound | Target/Assay | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | Not Specified | 350 | [1][2] |
| Indicine N-oxide | Cytotoxicity (Cell Proliferation) | Various Cancer Cell Lines | 46 - 100 | [3] |
Table 2: Cytotoxicity of Indicine N-oxide in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) |
| Various Cancer Cell Lines | Not specified in detail in the provided abstract | 46 - 100[3] |
Note: Specific IC50 values for Indicine N-oxide in individual cancer cell lines were not detailed in the provided search results, but a general range was reported.
Mechanisms of Action and Signaling Pathways
Indicine N-oxide:
The cytotoxic effects of Indicine N-oxide are primarily mediated through two distinct mechanisms:
-
Microtubule Disruption: Indicine N-oxide binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule network is crucial for several cellular processes, including cell division, leading to mitotic arrest.[3]
-
DNA Damage: Studies have indicated that Indicine N-oxide can induce DNA cleavage.[3] This genotoxic effect contributes to its overall cytotoxicity and anti-tumor properties.
These actions culminate in the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). The blockage of cell cycle progression at the M-phase (mitosis) is a key feature of its mechanism.[3]
This compound:
Specific signaling pathways for this compound-induced cytotoxicity in cancer cells have not been extensively studied. However, based on its classification as a pyrrolizidine alkaloid N-oxide, its cytotoxic effects, if any, would likely be preceded by metabolic activation.
Metabolic Activation of Pyrrolizidine Alkaloid N-oxides
A common feature of pyrrolizidine alkaloid N-oxides is their requirement for metabolic activation to exert toxicity. This process generally involves:
-
Reduction: The N-oxide is reduced to the corresponding tertiary pyrrolizidine alkaloid. This can occur in the liver and gut.
-
Oxidation: The tertiary alkaloid is then oxidized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites.
-
Cellular Damage: These electrophilic pyrrolic metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of compounds like this compound and Indicine N-oxide. The MTT assay is a widely used colorimetric method to determine cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound and Indicine N-oxide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and Indicine N-oxide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
-
Conclusion
This comparative guide highlights the current understanding of the cytotoxic properties of this compound and Indicine N-oxide. Indicine N-oxide emerges as a compound with well-documented cytotoxic activity against cancer cells, operating through mechanisms that disrupt the cell cycle and induce DNA damage.[3] In contrast, the cytotoxic potential of this compound in cancer models remains largely uncharacterized, with its known bioactivity centered on muscarinic acetylcholine receptor inhibition.[1][2] The general principle that pyrrolizidine alkaloid N-oxides are less toxic than their parent compounds, due to the requirement of metabolic activation, likely applies to this compound.[4][5] Further research, specifically focused on the in vitro cytotoxicity of this compound against a panel of cancer cell lines, is necessary to draw a more direct and comprehensive comparison with Indicine N-oxide. Such studies would be invaluable for elucidating its potential as a therapeutic agent and for a more complete understanding of the structure-activity relationships within this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
In vivo efficacy and toxicity comparison of Heliosupine N-oxide and its parent alkaloid
A detailed guide for researchers and drug development professionals on the comparative analysis of Heliosupine N-oxide and its parent alkaloid, Heliosupine. This document synthesizes available data on the in vivo effects of related pyrrolizidine (B1209537) alkaloids to provide a framework for understanding their potential efficacy and toxicity profiles.
Executive Summary
This guide will present a comparison based on the established principles of pyrrolizidine alkaloid toxicology, supported by experimental data from closely related PAs.
Comparative Toxicity and Efficacy Profile
While specific quantitative data for Heliosupine and this compound is lacking, the following table summarizes the expected comparative toxicity based on studies of other pyrrolizidine alkaloids, such as riddelliine and echimidine. It is generally accepted that the N-oxide form exhibits a more favorable safety profile.
| Parameter | Heliosupine (Parent Alkaloid) | This compound | Rationale for Comparison |
| Acute Toxicity (LD50) | Expected to be lower (more toxic) | Expected to be higher (less toxic) | N-oxidation is a detoxification pathway; the N-oxide requires metabolic reduction prior to activation to toxic metabolites. Studies on other PAs consistently show N-oxides to be less acutely toxic. |
| Hepatotoxicity | High potential | Lower potential | The formation of toxic pyrrolic metabolites, which cause liver damage, is dependent on the conversion from the N-oxide to the parent alkaloid. The reduced bioavailability of the parent alkaloid from the N-oxide form leads to decreased hepatotoxicity.[1] |
| In Vivo Efficacy | Potentially higher on a molar basis if reaching the target site | Dependent on conversion to the parent alkaloid for certain activities | For biological activities dependent on the parent alkaloid structure, the N-oxide acts as a prodrug. Its efficacy is contingent on the rate and extent of its in vivo reduction. |
| Oral Bioavailability | Generally higher | Generally lower | PA N-oxides are typically more water-soluble and less lipophilic than their parent alkaloids, leading to lower intestinal absorption.[2] |
Experimental Protocols
To facilitate further research, this section outlines standardized methodologies for evaluating the in vivo efficacy and toxicity of pyrrolizidine alkaloids and their N-oxides.
Acute Toxicity Study (LD50 Determination)
-
Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).
-
Compound Administration: Test compounds (Heliosupine and this compound) are dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose) and administered via oral gavage or intraperitoneal injection in escalating doses to different groups of animals.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Analysis: The median lethal dose (LD50) is calculated using a recognized statistical method, such as the Probit analysis.
Sub-chronic Toxicity and Hepatotoxicity Assessment
-
Animal Model: Male Fischer 344 rats (6 weeks old).
-
Dosing Regimen: Animals are administered the test compounds daily via oral gavage for a period of 28 or 90 days at multiple dose levels.
-
Clinical Monitoring: Body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.
-
Biochemical Analysis: Blood samples are collected at specified intervals for analysis of liver function markers (e.g., ALT, AST, ALP, and bilirubin).
-
Histopathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. The liver and other major organs are collected, weighed, and processed for histopathological examination to assess for lesions, including necrosis, fibrosis, and bile duct hyperplasia.
Visualizing the Metabolic Activation and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key metabolic pathway for pyrrolizidine alkaloid-induced toxicity and a typical experimental workflow for comparative in vivo studies.
References
Evaluating the relative potency of different pyrrolizidine alkaloid N-oxides
A Comparative Guide to the Potency of Pyrrolizidine (B1209537) Alkaloid N-Oxides
For researchers, scientists, and drug development professionals, understanding the relative potency of pyrrolizidine alkaloid N-oxides (PANOs) is crucial for assessing their toxicological risk. This guide provides an objective comparison of the potency of different PANOs, supported by experimental data, detailed methodologies, and a visual representation of the key metabolic pathway.
Unveiling the Toxicity of Pyrrolizidine Alkaloid N-Oxides
Pyrrolizidine alkaloids (PAs) are a large group of toxins produced by numerous plant species, and their N-oxides (PANOs) are often the predominant form found in these plants.[1] While initially considered less toxic, PANOs are now understood to be pro-toxins that can be converted back to their more toxic parent PAs within the body.[1][2] This biotransformation is a critical step in their mechanism of toxicity.
The primary mechanism of PA-induced toxicity, particularly hepatotoxicity, involves a multi-step metabolic process.[2][3] PANOs are first reduced to their parent PAs, a reaction primarily carried out by the intestinal microbiota and to a lesser extent by liver enzymes. Subsequently, these parent PAs undergo metabolic activation in the liver, mediated by cytochrome P450 (CYP) enzymes, to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage, liver injury, and even carcinogenicity.
Relative Potency: A Complex Picture
The relative potency (REP) of a PANO compared to its parent PA is not a fixed value but is influenced by several factors, including the dose, the specific endpoint being measured (e.g., blood concentration of the parent PA versus the level of pyrrole-protein adducts), and inter-individual differences in metabolism. In vitro studies that do not account for the crucial role of intestinal microbiota in reducing PANOs often report them as being significantly less toxic than their parent PAs. However, more recent in vivo studies and in vitro-in silico models that incorporate this biotransformation step have revealed that the REP of PANOs can be quite high, approaching that of the parent PAs, especially at low exposure levels relevant to human dietary intake.
Quantitative Comparison of PANO Potency
The following table summarizes quantitative data on the relative potency of several PANOs from recent studies.
| Pyrrolizidine Alkaloid N-Oxide | Parent Pyrrolizidine Alkaloid | Relative Potency (REPPANO to PA) | Endpoint | Experimental System | Reference |
| Retrorsine N-oxide | Retrorsine | 0.92 | Area Under the Curve (AUC) of Parent PA | In vitro-in silico (PBK modeling) | |
| Seneciphylline N-oxide | Seneciphylline | 0.81 | Area Under the Curve (AUC) of Parent PA | In vitro-in silico (PBK modeling) | |
| Riddelliine N-oxide | Riddelliine | 0.78 | Area Under the Curve (AUC) of Parent PA | In vitro-in silico (PBK modeling) | |
| Senecivernine N-oxide | Senecivernine | 0.68 | Area Under the Curve (AUC) of Parent PA | In vitro-in silico (PBK modeling) | |
| Senecionine (B1681732) N-oxide | Senecionine | 0.88 | Area Under the Curve (AUC) of Parent PA | In vivo (Rat) | |
| Senecionine N-oxide | Senecionine | 0.61 | Pyrrole-protein Adducts | In vivo (Rat) | |
| Intermedine N-oxide | Intermedine | IC50: 257.98 µM | Cytotoxicity (HepG2 cells) | In vitro | |
| Intermedine | - | IC50: 239.39 µM | Cytotoxicity (HepG2 cells) | In vitro |
Experimental Protocols
In Vitro Rat Liver S9 Incubations for Metabolic Studies
This protocol is adapted from studies investigating the metabolism of senecionine to form 7-GS-DHP, a glutathione (B108866) conjugate of the reactive pyrrolic metabolite.
-
Incubation Mixture: The reaction is carried out in a total volume of 100 µl. The final concentrations of the components are:
-
0.1 M potassium phosphate (B84403) buffer (pH 7.4)
-
2 mM NADPH (as a cofactor for CYP enzymes)
-
4 mM GSH (glutathione)
-
1 mg/ml rat liver S9 fraction (contains metabolizing enzymes)
-
0.5–50 µM of the test pyrrolizidine alkaloid (e.g., senecionine)
-
-
Control: A control incubation is performed without the addition of NADPH to assess non-enzymatic degradation.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as ice-cold methanol.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet proteins, and the supernatant is collected for analysis.
LC-MS/MS Analysis of Metabolites
This method is used for the quantification of metabolites like 7-GS-DHP.
-
Chromatographic Separation: A small aliquot (e.g., 1 µl) of the prepared sample is injected onto a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Mobile Phase A: Ultrapure water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% (v/v) formic acid
-
-
Gradient Program: A linear gradient is applied to separate the analytes of interest. For example, the percentage of acetonitrile is gradually increased over time.
-
Mass Spectrometric Detection: The eluent from the column is introduced into a mass spectrometer for detection and quantification of the target metabolite.
Metabolic Activation Pathway of Pyrrolizidine Alkaloid N-Oxides
The following diagram illustrates the key steps in the metabolic activation of PANOs that lead to hepatotoxicity.
Caption: Metabolic pathway of PANO-induced hepatotoxicity.
Experimental Workflow for PANO Potency Evaluation
The following diagram outlines a typical workflow for evaluating the relative potency of PANOs.
References
- 1. Defining the Relative Potency of Pyrrolizidine Alkaloid N-oxides by New Approach Methodologies - WUR [wur.nl]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [mdpi.com]
A Structural and Functional Comparison of Heliosupine N-oxide with Classical Muscarinic Acetylcholine Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid, with established muscarinic acetylcholine (B1216132) receptor (mAChR) inhibitors: Atropine, Scopolamine, Pirenzepine, and Tiotropium. This objective analysis is supported by available experimental data to aid in research and drug development endeavors.
Introduction to Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes, M1 through M5, have been identified, each with distinct tissue distributions and signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity. The therapeutic potential of targeting specific mAChR subtypes has led to extensive research into the development of selective inhibitors.
Structural Comparison of mAChR Inhibitors
The chemical structures of this compound and the comparator mAChR inhibitors are presented below. Atropine and Scopolamine are tropane (B1204802) alkaloids, characterized by a bicyclic tropane ring. Pirenzepine is a tricyclic benzodiazepine (B76468) derivative, and Tiotropium is a quaternary ammonium (B1175870) compound with a scopine-like core. This compound is a pyrrolizidine alkaloid, distinguished by its fused five-membered ring system containing a nitrogen atom.
This compound
Atropine
Scopolamine
[Insert Chemical Structure Image of Pirenzepine - Note: As a text-based AI, I cannot generate images. A placeholder is used.]
[Insert Chemical Structure Image of Tiotropium - Note: As a text-based AI, I cannot generate images. A placeholder is used.]
Caption: Overview of mAChR G-protein-coupled signaling pathways.
Experimental Workflow for mAChR Inhibitor Characterization
The diagram below outlines a typical workflow for the in vitro characterization of a novel mAChR inhibitor.
Caption: Workflow for characterizing a novel mAChR inhibitor.
Conclusion
This guide provides a comparative overview of this compound in the context of well-established mAChR inhibitors. While Atropine and Scopolamine are potent, non-selective antagonists, Pirenzepine displays selectivity for the M1 subtype, and Tiotropium exhibits kinetic selectivity for M1 and M3 receptors. The available data for this compound, a pyrrolizidine alkaloid with a distinct chemical structure, indicates a much lower affinity for muscarinic receptors compared to the other compounds. A recent computational analysis points towards potential M1 antagonism for this class of molecules, but this requires experimental confirmation. Further in-depth studies, including comprehensive binding assays across all five mAChR subtypes and functional assays, are necessary to fully elucidate the pharmacological profile of this compound and determine its potential as a selective mAChR modulator.
Confirming the Mechanism of Action of Heliosupine N-oxide through Competitive Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). While direct competitive binding studies on this compound are not extensively available in public literature, this document synthesizes findings from computational and in vitro studies on related pyrrolizidine alkaloids (PAs) to elucidate its probable mechanism. The guide also presents a detailed protocol for conducting competitive binding assays to experimentally validate these findings and compares the expected behavior of this compound with established mAChR antagonists.
Introduction to this compound and its Target
This compound is a metabolite of the pyrrolizidine alkaloid heliosupine. Emerging research has identified it as an inhibitor of muscarinic acetylcholine receptors (mAChRs), with a reported IC50 value of 350 μM.[1][2] These receptors are G-protein-coupled receptors involved in a wide range of physiological functions, making them significant targets for drug development. Recent computational biology studies have predicted that a broad range of pyrrolizidine alkaloids are potential antagonists of the M1 muscarinic acetylcholine receptor.[2][3][4] These studies suggest that PAs likely bind to the same pocket as known M1 antagonists like pirenzepine (B46924).[2][3]
Competitive Binding Profile: this compound vs. Known mAChR Antagonists
Competitive binding assays are crucial for determining the affinity and selectivity of a ligand for a specific receptor. In such an assay, an unlabeled compound (the "competitor," e.g., this compound) competes with a labeled ligand (typically a radiolabeled or fluorescently tagged known antagonist) for binding to the receptor. The ability of the competitor to displace the labeled ligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki).
Based on the available data for pyrrolizidine alkaloids, the following table outlines the expected competitive binding characteristics of this compound in comparison to well-established mAChR antagonists.
| Compound | Target Receptor(s) | Known/Expected Affinity (Ki) | Mechanism of Action |
| This compound | Muscarinic Acetylcholine Receptors (predicted M1 subtype) | IC50 = 350 μM (general mAChR inhibition)[1] | Competitive Antagonist (Predicted)[2][3] |
| Atropine (B194438) | Non-selective Muscarinic Receptors (M1, M2, M3, M4, M5) | High (nanomolar range) | Competitive Antagonist[1][5] |
| Pirenzepine | Selective for M1 Muscarinic Receptor | High (nanomolar range) for M1 | Competitive Antagonist[3][6] |
| 4-DAMP | Selective for M3 Muscarinic Receptor | High (nanomolar range) for M3 | Competitive Antagonist[6] |
Note: The Ki value for this compound is yet to be determined through specific competitive binding assays. The provided IC50 value suggests a lower affinity compared to established antagonists like atropine and pirenzepine.
Experimental Protocol: Radioligand Competitive Binding Assay for mAChRs
This section details a generalized protocol for a radioligand competitive binding assay to determine the binding affinity of this compound for muscarinic acetylcholine receptors.
Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) through competitive displacement of a radiolabeled antagonist.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line expressing the human muscarinic acetylcholine receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) for general mAChR binding or a more subtype-selective radioligand if available.
-
Competitor: this compound.
-
Reference Compound: A known antagonist for the target receptor (e.g., pirenzepine for M1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value for the receptor).
-
Add increasing concentrations of the competitor (this compound) to different wells. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Include control wells for:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a known unlabeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.
-
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Competitive binding at the muscarinic receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available evidence strongly suggests that this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, likely with a preference for the M1 subtype. This mechanism aligns with the broader activity profile observed for other pyrrolizidine alkaloids. To definitively confirm this mechanism of action and to quantify its binding affinity and selectivity, direct competitive binding studies are essential. The experimental protocol provided in this guide offers a robust framework for conducting such investigations. Further research in this area will be invaluable for understanding the full pharmacological profile of this compound and its potential applications in drug development.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Heliosupine N-oxide Producing Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genomics of plant species known to produce Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid of significant interest. This document synthesizes available genomic and transcriptomic data, details relevant experimental methodologies, and visualizes key biological pathways.
This guide focuses on representative species from the Boraginaceae family, particularly within the genera Heliotropium and Cynoglossum, which are known producers of this compound and other pyrrolizidine alkaloids (PAs). While complete nuclear genome sequences for many of these species are not yet publicly available, this comparison leverages existing plastome and transcriptome data to provide valuable insights into their genetic architecture and the evolution of the PA biosynthetic pathway.
Comparative Analysis of Plastid Genomes
The chloroplast (plastid) genome offers a valuable tool for comparative genomics due to its relatively small size, conserved gene content, and maternal inheritance. Analysis of the plastid genomes of several Heliotropium species and Cynoglossum amabile reveals key similarities and differences.
| Feature | Heliotropium arbainense | Heliotropium longiflorum | Euploca strigosa (Heliotropium lineage) | Cynoglossum amabile |
| Genome Size (bp) | 154,709[1] | 154,496[1] | 155,174[1] | 151,532[2] |
| Overall GC Content (%) | 37.70[1] | 37.41[1] | 37.80[1] | 37.4[2] |
| Number of Unique Genes | 114[1] | 114[1] | 114[1] | Not explicitly stated, but typical for angiosperms |
| Protein-Coding Genes | 80[1] | 80[1] | 80[1] | Not explicitly stated |
| tRNA Genes | 30[1] | 30[1] | 30[1] | Not explicitly stated |
| rRNA Genes | 4[1] | 4[1] | 4[1] | Not explicitly stated |
| Large Single-Copy (LSC) Region Size (bp) | 85,078[1] | 84,742[1] | 85,491[1] | 82,902[2] |
| Small Single-Copy (SSC) Region Size (bp) | 17,995[1] | 17,920[1] | 17,979[1] | 17,366[2] |
| Inverted Repeat (IR) Region Size (bp) | 25,818[1] | 25,917[1] | 25,852[1] | 25,632[2] |
Table 1: Comparison of Plastid Genome Features in Selected Boraginaceae Species.
Key Gene Families in this compound Biosynthesis
The biosynthesis of pyrrolizidine alkaloids is a complex process involving several enzymatic steps. Two key gene families have been identified as crucial for the production of the necine base, the core structure of PAs like Heliosupine.
Homospermidine Synthase (HSS)
Homospermidine synthase is the first committed enzyme in the PA biosynthetic pathway, catalyzing the formation of homospermidine from putrescine and spermidine. Genomic and phylogenetic studies have revealed that HSS has evolved independently multiple times in different plant lineages through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism[3][4]. This convergent evolution highlights the strong selective pressure for the production of PAs as a defense mechanism.
Copper-Containing Amine Oxidases (CuAOs)
Following the synthesis of homospermidine, a series of oxidation and cyclization reactions occur to form the bicyclic necine base. Recent research has identified a specific class of copper-containing amine oxidases (CuAOs) that are involved in this process. In Heliotropium indicum, five CuAO genes have been identified, with functional studies confirming their role in PA biosynthesis.
| Gene Family | Key Species Studied | Evolutionary Origin | Function in PA Biosynthesis |
| Homospermidine Synthase (HSS) | Heliotropium indicum, Cynoglossum officinale, Senecio vernalis | Gene duplication of deoxyhypusine synthase (DHS)[3][4] | Catalyzes the first committed step: formation of homospermidine. |
| Copper-Containing Amine Oxidases (CuAOs) | Heliotropium indicum | Gene family with diverse functions | Oxidation of homospermidine to form the necine base. |
Table 2: Key Gene Families Involved in Pyrrolizidine Alkaloid Biosynthesis.
Signaling and Regulation of Biosynthesis
The production of PAs, including this compound, is tightly regulated in response to developmental cues and environmental stresses, such as herbivory. While the complete signaling pathway is still under investigation, evidence points to the involvement of jasmonate signaling. Jasmonates (JA) are plant hormones that play a central role in mediating defense responses against herbivores and pathogens.
Herbivore attack or mechanical wounding can trigger the biosynthesis of jasmonic acid, which in turn activates a signaling cascade leading to the expression of defense-related genes, including those involved in secondary metabolite production. It is hypothesized that jasmonate-responsive transcription factors regulate the expression of HSS and other key enzymes in the PA biosynthetic pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the genomic and transcriptomic analysis of this compound producing plant species.
Plant Genome Sequencing and Assembly
Objective: To obtain the complete or near-complete genome sequence of a target plant species.
Methodology:
-
High-Molecular-Weight DNA Extraction: DNA is extracted from fresh, young leaf tissue using a method that minimizes shearing, such as a modified CTAB protocol followed by purification with a commercial kit.
-
Library Preparation and Sequencing:
-
Long-Read Sequencing (e.g., Oxford Nanopore or PacBio): Long-read sequencing is crucial for assembling complex plant genomes with high repeat content. Libraries are prepared according to the manufacturer's protocols.
-
Short-Read Sequencing (e.g., Illumina): Short-read sequencing is often used for error correction of the long-read assembly.
-
-
Genome Assembly:
-
Raw sequencing reads are filtered for quality.
-
A de novo assembly is performed using software such as Canu, Flye, or Shasta for long reads.
-
The assembly is polished using the long reads themselves and then further corrected with the short-read data using tools like Pilon or Racon.
-
-
Genome Annotation:
-
Repeat elements are identified and masked.
-
Gene prediction is performed using a combination of ab initio methods (e.g., AUGUSTUS, SNAP) and evidence-based methods (e.g., using transcriptome data or protein sequences from related species).
-
Functional annotation of predicted genes is carried out by comparing their sequences to public databases (e.g., NCBI nr, UniProt, GO, KEGG).
-
References
- 1. Complete plastome genomes of three medicinal heliotropiaceae species: comparative analyses and phylogenetic relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete chloroplast genome of Cynoglossum amabile Stapf & J. R. Drumm., 1906 (Boraginaceae), a traditional Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Homospermidine Synthase in the Convolvulaceae: A Story of Gene Duplication, Gene Loss, and Periods of Various Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Heliosupine N-oxide as a Biomarker for Toxic Plant Ingestion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ingestion of plants containing pyrrolizidine (B1209537) alkaloids (PAs) poses a significant health risk to both humans and livestock, potentially leading to severe liver damage, known as hepatic sinusoidal obstruction syndrome (HSOS), and even cancer. Accurate and reliable biomarkers are crucial for diagnosing exposure and assessing the associated health risks. This guide provides a comprehensive comparison of different biomarkers for PA exposure, with a focus on the validation of Heliosupine N-oxide, a representative PA N-oxide, in comparison to its metabolic adducts.
Biomarker Performance Comparison
The ideal biomarker for toxic plant ingestion should be sensitive, specific, and persist in the body for a sufficient duration to allow for timely diagnosis. This section compares the performance of directly measuring parent PAs and their N-oxides, such as this compound, against the detection of their metabolic products: pyrrole-protein adducts (PPAs) and PA-derived DNA adducts.
| Biomarker Type | Analyte(s) | Matrix | Sensitivity & Specificity | Persistence (Half-life) | Remarks |
| Parent Pyrrolizidine Alkaloids (PAs) & PA N-Oxides | This compound, Lasiocarpine, Retrorsine, etc. | Blood, Urine, Milk, Honey | Moderate to High Sensitivity (LOD/LOQ in µg/L to ng/mL range). Specificity can be high with MS-based methods. | Short (e.g., N-Nitrosonornicotine T1/2 = 1.25-2.5 h)[1]. | Rapidly metabolized and cleared, making them suitable for detecting recent exposure but less reliable for past or chronic exposure.[2] |
| Pyrrole-Protein Adducts (PPAs) | Pyrrole-hemoglobin adducts, Pyrrole-plasma protein adducts | Blood (Plasma, Serum, Red Blood Cells) | High Sensitivity (100%) and Specificity (94.1%) for PA-induced HSOS.[3][4] | Long (Detectable up to 300 days).[3] | Considered a reliable, mechanism-based biomarker for both recent and past PA exposure.[5][6] The level of blood PPAs can also serve as a prognostic index.[3] |
| PA-Derived DNA Adducts | Dehydropyrrolizidine-DNA adducts (e.g., DHP-dG, DHP-dA) | Liver tissue, other tissues | High Sensitivity. | Long (Detectable for at least 8 weeks in animal models).[7] | A direct marker of genotoxicity and carcinogenic risk.[8][9] Analysis is more invasive as it typically requires tissue samples. |
| Urinary Pyrrole-Amino Acid Adducts (PAAAs) | Pyrrole-cysteine, Pyrrole-histidine adducts | Urine | High Sensitivity (UHPLC-MS/MS methods developed). | Under investigation, but likely reflects recent exposure. | A promising non-invasive biomarker for recent PA exposure.[10] |
Experimental Protocols
Detailed and validated methodologies are essential for the accurate quantification of biomarkers. This section outlines the typical experimental protocols for the analysis of the compared biomarkers.
Analysis of this compound in Biological Matrices (Hypothetical Protocol based on available data for other PAs)
This protocol is based on established methods for quantifying PAs and their N-oxides in various matrices, adapted for biological samples.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma or urine, add an internal standard solution (e.g., a stable isotope-labeled analogue of this compound).
-
Acidify the sample with formic acid.
-
Apply the sample to a pre-conditioned cation-exchange SPE cartridge.
-
Wash the cartridge with an aqueous wash solution followed by a non-polar organic solvent to remove interferences.
-
Elute the analyte and internal standard with a methanolic solution containing ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
c. Method Validation
-
Linearity: Establish a calibration curve over the expected concentration range in the biological matrix.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For similar PAs in milk, LOQs are in the range of 0.009 to 0.123 µg/L.[2][11]
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of endogenous matrix components on the ionization of the analyte.
Analysis of Pyrrole-Protein Adducts (PPAs) in Blood
This protocol is a well-established method for the sensitive detection of PPAs.
a. Sample Preparation
-
Separate plasma/serum and red blood cells from whole blood by centrifugation.
-
Precipitate proteins from plasma/serum or lysed red blood cells using a suitable organic solvent (e.g., acetonitrile).
-
Wash the protein pellet to remove unbound small molecules.
-
Hydrolyze the protein pellet under alkaline conditions to release the pyrrole (B145914) moiety.
-
Neutralize the hydrolysate and extract the pyrrole derivative using an organic solvent.
-
Evaporate the organic extract and reconstitute for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation: Similar to the parent PA analysis, using a C18 reversed-phase column with a water/acetonitrile gradient containing formic acid.
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive mode.
-
Analysis Mode: MRM.
-
MRM Transitions: Monitor specific transitions for the released pyrrole derivative.
-
c. Method Validation
-
The method should be validated for linearity, accuracy, precision, LOD, LOQ, recovery, and matrix effect as described for the parent PA analysis. Published methods have demonstrated high sensitivity and specificity.[3][12]
Analysis of PA-Derived DNA Adducts in Tissue
This protocol requires specialized techniques for DNA extraction and adduct enrichment.
a. Sample Preparation
-
Extract DNA from liver tissue using standard DNA isolation protocols.
-
Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Enrich the PA-DNA adducts from the large excess of normal deoxynucleosides using solid-phase extraction or immunoaffinity chromatography.
-
The enriched fraction is then analyzed by LC-MS/MS.
b. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 column with a gradient elution tailored for the separation of DNA adducts.
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive mode.
-
Analysis Mode: MRM.
-
MRM Transitions: Monitor the specific transitions for the different DHP-deoxyguanosine and DHP-deoxyadenosine adducts.[8]
-
c. Method Validation
-
Validation of DNA adduct analysis is complex and often involves the use of synthesized standards and stable isotope-labeled internal standards to ensure accuracy and precision.[5]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate of PAs and the analytical workflows is crucial for understanding the rationale behind biomarker selection.
Caption: Metabolic activation of pyrrolizidine alkaloids and formation of biomarkers.
Caption: General experimental workflow for biomarker analysis using LC-MS/MS.
Conclusion
While the direct measurement of this compound and other parent PAs can indicate recent exposure to toxic plants, the current scientific evidence strongly supports the use of pyrrole-protein adducts (PPAs) and PA-derived DNA adducts as more reliable and robust biomarkers. PPAs, in particular, offer a non-invasive (via blood sample) and highly sensitive and specific method for diagnosing both acute and chronic PA exposure, with the added benefit of prognostic value. PA-DNA adducts provide a direct measure of genotoxic damage and carcinogenic risk. The choice of biomarker will ultimately depend on the specific research or clinical question being addressed, with adduct analysis being the recommended approach for a comprehensive assessment of PA-induced toxicity. Further research to validate non-invasive urinary PAAA biomarkers is warranted.
References
- 1. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. series.publisso.de [series.publisso.de]
- 8. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Developing urinary pyrrole–amino acid adducts as non-invasive biomarkers for identifying pyrrolizidine alkaloids-induced liver injury in human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Heliosupine N-oxide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent safety and disposal protocols when handling Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid classified as acutely toxic. This guide provides essential information for the safe management and disposal of this compound, ensuring the safety of laboratory staff and minimizing environmental impact.
This compound is recognized for its potential health hazards, including acute toxicity if swallowed and high toxicity to aquatic life with long-lasting effects[1]. Proper handling and disposal are therefore not just a matter of regulatory compliance, but a critical component of laboratory safety.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling. The following table summarizes its key hazard classifications.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Standard Operating Procedure for Disposal
Due to its acute toxicity, this compound and any materials contaminated with it must be treated as hazardous waste. The primary disposal route is through an approved waste disposal plant[1].
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spill cleanup in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, and in secondary containment to prevent spills.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Conceptual Chemical Degradation
For research facilities equipped to handle chemical degradation studies, the following conceptual protocol outlines a potential method for the chemical neutralization of this compound. This is a conceptual workflow and must be validated on a small scale with appropriate analytical methods to confirm the complete degradation of the toxic compound before being implemented. Pyrrolizidine alkaloids are known to undergo hydrolysis in acidic or basic conditions.
Objective: To degrade this compound into potentially less toxic compounds through hydrolysis.
Methodology:
-
Preparation: In a certified chemical fume hood, prepare a small-scale reaction. Wear appropriate PPE.
-
Reaction Setup:
-
Dissolve a known quantity of this compound in an appropriate solvent.
-
Slowly add an acidic or basic solution to the this compound solution. The choice of acid or base, its concentration, and the reaction temperature and duration will need to be optimized.
-
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the disappearance of the this compound peak.
-
Quenching and Workup: Once the reaction is complete (i.e., this compound is no longer detectable), neutralize the reaction mixture.
-
Analysis of Products: Analyze the final reaction mixture to identify the degradation products and assess their toxicity. This is a critical step to ensure that the degradation process has not produced equally or more toxic byproducts.
-
Waste Disposal: Dispose of the final reaction mixture and all contaminated materials as hazardous waste, following the standard operating procedure outlined above.
Important Considerations:
-
This experimental protocol is for research and development purposes only and should be conducted by qualified personnel.
-
A thorough literature review and risk assessment must be completed before attempting any chemical degradation of this compound.
-
The toxicity of the degradation products is unknown and must be carefully evaluated.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Heliosupine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Heliosupine N-oxide in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity. This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of compounds known for their potential hepatotoxicity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Due to its classification as a pyrrolizidine alkaloid, it should be handled with caution, assuming high toxicity. The following PPE is mandatory when handling this compound in any form.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 | To prevent skin contact and absorption. |
| Body | Full-coverage lab coat | EN ISO 27065 | To protect skin from accidental spills. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles. |
| Respiratory | Chemical fume hood | - | To prevent inhalation of airborne particles. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. |
Operational Plan: Handling and Experimental Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
General Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a chemical spill kit, readily available.
-
Weighing : Weigh solid this compound in a tared, sealed container within the fume hood. Use anti-static weighing paper if necessary.
-
Dissolving : Add solvent to the solid within the fume hood. Ensure the container is capped and sealed before agitation.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Handling Workflow for this compound
Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Assess the Spill : From a safe distance, determine the nature and extent of the spill.
-
Don PPE : Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup :
-
For Solid Spills : Carefully cover the spill with a damp paper towel to avoid generating dust. Gently sweep the material into a designated, sealed, and clearly labeled hazardous waste container.
-
For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Work from the outside of the spill inwards to prevent spreading. Collect the contaminated absorbent material into a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Decontamination :
-
Wipe the spill area with a detergent solution and then with 70% ethanol (B145695).
-
For a more thorough decontamination, a freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) can be used, followed by a water rinse and then a 70% ethanol rinse. Allow for a contact time of at least 15 minutes before wiping. Note: Specific decontamination studies for this compound were not found. This recommendation is based on general procedures for alkaloid decontamination.
-
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
